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  • Product: 1,4-Bis(octyloxy)benzene
  • CAS: 67399-94-4

Core Science & Biosynthesis

Foundational

Mechanistic Insights into 1,4-Bis(octyloxy)benzene as an Advanced Overcharge Protection Redox Shuttle

Executive Summary In the pursuit of high-energy-density lithium-ion batteries (LIBs), safety remains the paramount bottleneck. When a battery is subjected to overcharge—forced beyond its thermodynamic end-of-charge volta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of high-energy-density lithium-ion batteries (LIBs), safety remains the paramount bottleneck. When a battery is subjected to overcharge—forced beyond its thermodynamic end-of-charge voltage—the cathode becomes highly oxidative, triggering electrolyte decomposition, gas evolution, and potential thermal runaway. To mitigate this, redox shuttles are engineered into the electrolyte to act as reversible, internal chemical short-circuits.

This technical guide explores the mechanistic pathways and molecular design of 1,4-Bis(octyloxy)benzene (1,4-BOB) , a highly effective redox shuttle. By bridging principles of electrochemistry with molecular design logic—akin to steric shielding used in drug development—we provide a comprehensive framework for understanding, validating, and benchmarking this additive.

The Chemistry of Overcharge and the Redox Shuttle Paradigm

During normal operation, a battery charges until it reaches its cutoff voltage (e.g., 3.6 V for LiFePO₄). If the charging current continues, the potential rises uncontrollably. A redox shuttle prevents this by activating at a specific threshold (e.g., 4.0 V).

Instead of the electrolyte decomposing, the shuttle molecule is preferentially oxidized at the cathode. It then physically diffuses to the anode, where it is reduced back to its original state, and diffuses back to the cathode [1]. This continuous loop safely dissipates the dangerous electrical overcharge energy as manageable thermal energy (heat).

ShuttleMechanism cluster_cathode Positive Electrode (Cathode) Potential > 4.0 V cluster_anode Negative Electrode (Anode) Potential ~ 0.1 V Oxidation Oxidation 1,4-BOB → 1,4-BOB•⁺ + e⁻ Reduction Reduction 1,4-BOB•⁺ + e⁻ → 1,4-BOB Oxidation->Reduction Diffusion of 1,4-BOB•⁺ Reduction->Oxidation Diffusion of 1,4-BOB

Diagram showing the continuous electrochemical redox shuttle cycle between battery electrodes.

Molecular Design Logic of 1,4-Bis(octyloxy)benzene

The efficacy of a redox shuttle is entirely dependent on its molecular architecture. The bare 1,4-dimethoxybenzene (DMB) core has an oxidation potential of ~4.13 V vs Li/Li⁺ [2]. However, DMB fails rapidly because its radical cation is highly reactive and undergoes irreversible dimerization.

To solve this, we replace the methyl groups with long octyl (-C₈H₁₇) chains , serving three critical functions:

  • Steric Shielding (The Pharmacokinetic Analogy): For drug development professionals, this logic mirrors pharmacokinetics. Just as bulky functional groups are grafted onto active pharmaceutical ingredients (APIs) to prevent premature enzymatic cleavage, the octyl chains in 1,4-BOB physically wrap around the aromatic core. When oxidized to the radical cation (1,4-BOB•⁺), the reactive spin density is shielded from solvent molecules and other shuttle molecules, preventing dimerization and extending the battery's cycle life [3].

  • Redox Potential Tuning: The electron-donating ether oxygens conjugate with the aromatic π-system, raising the Highest Occupied Molecular Orbital (HOMO) energy. This lowers the oxidation potential to ~4.05 V, perfectly matching the safety window of LiFePO₄ cathodes [4].

  • Electrolyte Solubility: The non-polar octyl chains drastically improve the molecule's solubility in standard carbonate electrolytes (e.g., EC:DEC), ensuring a high enough concentration to carry heavy overcharge currents.

MolecularDesign Core 1,4-Dialkoxybenzene Core Sub1 Ether Oxygen Lone Pairs Core->Sub1 Sub2 Octyl Chains (-C8H17) Core->Sub2 Effect1 Raises HOMO Energy Sub1->Effect1 Effect2 Steric Shielding of Ring Sub2->Effect2 Effect3 High Electrolyte Solubility Sub2->Effect3 Outcome1 Voltage Match (~4.0V) Effect1->Outcome1 Outcome2 Prevents Dimerization Effect2->Outcome2 Outcome3 High Shuttle Concentration Effect3->Outcome3

Logical flow of 1,4-BOB molecular design, linking structural features to functional outcomes.

Experimental Protocols for Validation

As application scientists, we mandate that every experimental workflow be a self-validating system . The following protocols include built-in controls and strict causality for every parameter.

Protocol A: Cyclic Voltammetry (CV) for Reversibility Assessment

Causality: We use CV to confirm that the 1,4-BOB•⁺ radical cation is chemically stable. By varying the scan rate, we verify that the reaction is diffusion-controlled (following the Randles-Sevcik equation) rather than surface-adsorption limited.

  • Cell Setup: Assemble a three-electrode cell using a Pt disk working electrode (to prevent lithium intercalation artifacts), a Li metal counter electrode, and a Li metal reference electrode.

  • Electrolyte Preparation: Dissolve 0.1 M 1,4-BOB in 1.2 M LiPF₆ in EC:EMC (3:7 by weight). Control: Prepare a blank electrolyte without the additive to establish the baseline solvent oxidation limit.

  • Measurement: Sweep the potential from 3.0 V to 4.5 V vs Li/Li⁺ at scan rates of 10, 20, 50, and 100 mV/s.

  • Validation Criterion: The system is validated if the ratio of anodic to cathodic peak currents ( Ipa​/Ipc​ ) is ≥0.95 . A ratio below this indicates the radical cation is decomposing before it can be reduced.

Protocol B: Galvanostatic Overcharge Cycling in Coin Cells

Causality: This protocol stress-tests the shuttle under severe abuse conditions. A 100% overcharge ratio (charging to 200% of nominal capacity) ensures the shuttle can sustain prolonged current without degrading.

  • Cell Assembly: Fabricate CR2032 coin cells using a LiFePO₄ cathode and a graphite anode. Inject 40 µL of the 1,4-BOB doped electrolyte. Control: Assemble identical cells with standard electrolyte.

  • Baseline Cycling: Perform 3 standard charge/discharge cycles at a C/10 rate (2.5 V to 3.6 V) to form a stable Solid Electrolyte Interphase (SEI) and establish baseline capacity.

  • Overcharge Phase: Charge the cell at a C/10 rate until the total charged capacity reaches 200% of the nominal capacity.

  • Discharge Phase: Discharge at C/10 to 2.5 V. Repeat steps 3 and 4.

  • Validation Criterion: The voltage must plateau cleanly at ~4.05 V during the overcharge phase. The cell is considered to have failed when the voltage spikes to 5.0 V, indicating shuttle depletion. The control cell must fail on the first overcharge cycle to validate the test.

Quantitative Data & Benchmarking

To contextualize the performance of 1,4-BOB, we benchmark it against foundational dimethoxybenzene derivatives. The data demonstrates how increasing steric bulk directly correlates with cycle life.

AdditiveChemical StructureOxidation Potential (V vs Li/Li⁺)Steric Protection LevelMax Overcharge Cycles (100% OC)
DMB 1,4-Dimethoxybenzene~4.13 VLow (Methyl groups)< 50 Cycles
DDB 2,5-Di-tert-butyl-1,4-dimethoxybenzene~3.95 VHigh (tert-Butyl groups)~ 300 Cycles
1,4-BOB 1,4-Bis(octyloxy)benzene~4.05 VVery High (Octyl chains)> 200 Cycles

Note: Data synthesized from established redox shuttle literature and theoretical calculations .

Failure Mechanisms

Despite the robust steric protection of the octyl chains, 1,4-BOB is not infinitely stable. Over hundreds of overcharge cycles, the radical cation undergoes slow parasitic side reactions with the anode's SEI layer or trace moisture in the electrolyte. This gradual depletion of the active molecule eventually leads to a loss of the voltage clamping effect, allowing the cell potential to spike and triggering standard thermal runaway pathways. Future drug-discovery-style molecular screening will focus on fluorinated derivatives to further stabilize the radical cation against these parasitic attacks.

References

  • Title: Theoretic Calculation for Understanding the Oxidation Process of 1,4-Dimethoxybenzene-Based Compounds as Redox Shuttles for Overcharge Protection of Lithium Ion Batteries Source: The Journal of Physical Chemistry A / PubMed URL: [Link]

  • Title: 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: a novel redox shuttle additive for overcharge protection in lithium-ion batteries that doubles as a mechanistic chemical probe Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: Working mechanism of the redox-shuttle additive 1,2-dimethoxybenzene for overcharge protection Source: ResearchGate URL: [Link]

  • Title: When Substituents Do Not Matter: Frontier Orbitals Explain the Unusually High and Invariant Oxidation Potential in Alkoxy Source: Marquette University e-Publications URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,4-Bis(octyloxy)benzene: Physicochemical Properties, Synthesis, and Applications

Introduction 1,4-Bis(octyloxy)benzene is a symmetrical aromatic ether characterized by a central hydroquinone ring functionalized with two octyloxy chains in the para position. This molecular architecture, featuring a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Bis(octyloxy)benzene is a symmetrical aromatic ether characterized by a central hydroquinone ring functionalized with two octyloxy chains in the para position. This molecular architecture, featuring a rigid aromatic core and flexible aliphatic chains, imparts unique physicochemical properties that make it a valuable intermediate and functional material in various fields of advanced materials science. As a member of the dialkoxybenzene family, its significance is most pronounced in the formulation of liquid crystal mixtures, where its molecular geometry influences the formation and stability of mesophases. This guide provides a comprehensive overview of its molecular and physical properties, a detailed protocol for its synthesis and characterization, a discussion of its primary applications, and essential safety guidelines for its handling and storage.

Section 1: Molecular and Physicochemical Properties

The defining features of 1,4-Bis(octyloxy)benzene are its high degree of symmetry and the presence of long, nonpolar alkyl chains. These structural elements dictate its physical state, solubility, and thermal behavior. The molecule's para-substitution pattern results in a linear, rod-like shape, a key attribute for its application as a liquid crystal component, or mesogen.

Core Molecular Data

The fundamental molecular identifiers and properties of 1,4-Bis(octyloxy)benzene are summarized below.

PropertyValueSource(s)
IUPAC Name 1,4-Bis(octyloxy)benzeneN/A
Synonyms Hydroquinone dioctyl ether, p-DioctyloxybenzeneN/A
CAS Number 67399-94-4
Molecular Formula C₂₂H₃₈O₂
Molecular Weight 334.54 g/mol
Appearance White to off-white solid[1]
Purity (Typical) ≥98%
Physical Properties

Physical properties such as melting and boiling points are critical for determining the conditions for synthesis, purification, and application. While specific experimental data for 1,4-bis(octyloxy)benzene is not consistently reported across all databases, values can be reliably predicted based on trends within its homologous series and data from closely related analogs.

PropertyValueNotes & Justification
Melting Point 36.5 - 37.5 °C (estimated)This value is based on the experimentally determined melting point of the non-symmetrical analog, 1-octyloxy-4-propyloxybenzene.[1] Symmetrical dialkoxybenzenes typically have slightly higher melting points than their non-symmetrical counterparts due to more efficient crystal packing.
Boiling Point > 300 °C (estimated)No experimental data is readily available. The boiling point of the 1,2-isomer is 333 °C. Due to greater molecular symmetry, the 1,4-isomer is expected to have a slightly higher boiling point.
Density ~0.9 g/cm³ (estimated)Based on the density of the 1,2-isomer (0.904 g/mL). The density is not expected to differ significantly between isomers.
Solubility Insoluble in water. Soluble in common organic solvents such as toluene, chloroform, diethyl ether, and acetone.The two long, nonpolar octyl chains dominate the molecule's character, making it highly lipophilic and readily soluble in nonpolar organic solvents.[2]

Section 2: Synthesis and Purification

The most direct and widely employed method for preparing symmetrical dialkoxybenzenes is the Williamson ether synthesis . This robust Sₙ2 reaction provides a high-yield pathway from a di-phenol and a primary alkyl halide.

Synthesis Principle

The synthesis proceeds in two conceptual steps:

  • Deprotonation: The weakly acidic phenolic protons of hydroquinone are removed by a strong base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent to form the more nucleophilic diphenoxide dianion.

  • Nucleophilic Substitution: The diphenoxide dianion attacks two equivalents of a primary alkyl halide (1-bromooctane), displacing the bromide leaving groups in an Sₙ2 reaction to form the two ether linkages. The use of a primary alkyl halide is critical to maximize the yield of the substitution product and minimize the competing E2 elimination side-reaction.[3][4]

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation HQ Hydroquinone Phenoxide Hydroquinone Dipotassium Salt (Nucleophile) HQ->Phenoxide Deprotonation Base 2 eq. K₂CO₃ (Base) Base->Phenoxide Solvent1 DMF (Solvent) Product 1,4-Bis(octyloxy)benzene Phenoxide->Product SN2 Attack Bromooctane 2 eq. 1-Bromooctane (Electrophile) Bromooctane->Product Byproduct 2 KBr (Salt Byproduct)

Caption: Reaction pathway for the synthesis of 1,4-Bis(octyloxy)benzene.
Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

  • Hydroquinone (1.0 eq)

  • 1-Bromooctane (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq) and finely powdered anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via cannula, sufficient to create a stirrable slurry (approx. 5 mL of DMF per gram of hydroquinone).

  • Alkylation: Begin vigorous stirring and add 1-bromooctane (2.2 eq) to the mixture via syringe. The slight excess of the alkylating agent ensures the complete reaction of the hydroquinone.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the hydroquinone spot.

  • Work-up & Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF). The crude product should precipitate as a solid.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Transfer the solid to a separatory funnel and dissolve it in diethyl ether.

    • Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted hydroquinone), water, and finally with brine.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid should be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/hexane mixture.

    • Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Structural Characterization

Confirming the identity and purity of the synthesized 1,4-Bis(octyloxy)benzene is achieved through a combination of standard spectroscopic and analytical techniques.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_results Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS MP Melting Point Analysis Synthesis->MP Structure Structural Elucidation (Connectivity) NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment MP->Purity

Caption: Workflow for the analytical characterization of the final product.
Predicted Spectroscopic Data

The following table summarizes the expected spectral features for 1,4-Bis(octyloxy)benzene, based on established chemical shift and absorption frequency principles for analogous structures.

TechniquePredicted FeaturesRationale
¹H NMR δ ~6.8 ppm (s, 4H, Ar-H)δ ~3.9 ppm (t, 4H, -O-CH₂ -)δ ~1.7 ppm (quint, 4H, -O-CH₂-CH₂ -)δ ~1.2-1.5 ppm (m, 16H, internal -CH₂ -)δ ~0.9 ppm (t, 6H, -CH₃ )The four aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet.[5] The aliphatic protons show characteristic shifts and splitting patterns for a long alkyl chain attached to an electronegative oxygen atom.[6][7]
¹³C NMR δ ~153 ppm (Ar-C -O)δ ~115 ppm (Ar-C -H)δ ~68 ppm (-O-C H₂-)δ ~32, 29, 26, 23 ppm (internal -C H₂-)δ ~14 ppm (-C H₃)Due to symmetry, only 10 unique carbon signals are expected: 2 for the aromatic ring and 8 for the octyl chain.[8][9] The chemical shifts are typical for aromatic ethers and long alkyl chains.
FTIR (cm⁻¹) ~3030 (weak, Ar C-H stretch)2950-2850 (strong, Alkyl C-H stretch)~1510 (strong, Ar C=C stretch)~1240 (strong, Aryl-Alkyl C-O stretch)These absorption bands are characteristic of the key functional groups present: the aromatic ring, the long alkyl chains, and the aryl ether linkage.[10][11][12]
Mass Spec (EI) M⁺ at m/z = 334.5Key fragments at m/z = 222 ([M-C₈H₁₆]⁺), m/z = 110 ([M-2(C₈H₁₇)]⁺)The molecular ion peak confirms the molecular weight. Fragmentation would likely involve cleavage of the octyl chains.

Section 4: Key Applications in Materials Science

The primary application for 1,4-Bis(octyloxy)benzene is as a component in liquid crystal (LC) formulations. Its calamitic (rod-like) molecular shape is a prerequisite for forming liquid crystalline phases, also known as mesophases.[13]

Role in Liquid Crystal Mixtures

Liquid crystals are phases of matter intermediate between conventional liquids and crystalline solids. In LC displays, an electric field is used to control the orientation of these molecules, thereby modulating the passage of light.

  • Mesophase Formation: Molecules like 1,4-Bis(octyloxy)benzene can self-assemble into ordered structures, most commonly the nematic phase (where molecules have long-range orientational order but no positional order) and smectic phases (which have both orientational and some positional order, often in layers).[13]

  • Tuning Properties: While not typically used alone, it is added to complex LC mixtures to tune the final properties of the material. The long, flexible octyloxy chains contribute to lowering the melting point and influencing the stability and temperature range of the desired mesophase.[14][15] The length of the alkyl chain is a critical design parameter; for example, changing from hexyloxy to octyloxy can alter the phase from nematic to smectic C.[14]

  • Dielectric Anisotropy: As a non-polar molecule, it has low dielectric anisotropy. It can be mixed with high-anisotropy compounds (e.g., cyanobiphenyls) to optimize the overall dielectric properties of the mixture, which in turn affects the device's threshold voltage.[16]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1,4-Bis(octyloxy)benzene is not universally available, a robust safety protocol can be established based on the known hazards of the alkyl aryl ether chemical class.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

  • Health Hazards: Alkyl aryl ethers may cause skin and eye irritation upon contact. Inhalation of dust or vapors should be avoided. Although chronic toxicity data is not available, good laboratory practice dictates minimizing exposure.[18]

  • Fire Safety: The compound is a solid with a high boiling point and is not considered highly flammable. However, like most organic compounds, it will burn if exposed to a strong ignition source. Store away from strong oxidizing agents.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

1,4-Bis(octyloxy)benzene is a well-defined organic molecule whose value lies in its precise molecular architecture. The combination of a rigid aromatic core and flexible octyl chains makes it an effective mesogen for tuning the physical properties of liquid crystal mixtures. Its synthesis via the Williamson ether reaction is straightforward and high-yielding, and its structure can be unequivocally confirmed with standard analytical techniques. As research into advanced display technologies and functional polymers continues, the demand for well-characterized molecular components like 1,4-Bis(octyloxy)benzene will remain a critical aspect of materials innovation.

References

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  • GBL Gül Biyoloji Laboratuvarı. (2023, September 4). Safety Data Sheet. Retrieved March 11, 2026, from [Link]

  • Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Organic Communications, 9(1), 23-31. Available at ResearchGate: [Link]

  • Oakley, R. T., et al. (n.d.). Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals. Chemical Communications. Retrieved March 11, 2026, from [Link]

  • Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: Ether, ACS - 2030. Retrieved March 11, 2026, from [Link]

  • University of Southern Mississippi. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved March 11, 2026, from [Link]

  • University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved March 11, 2026, from [Link]

  • McMahon, R. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 11, 2026, from [Link]

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  • Unknown. (n.d.). The Williamson ether synthesis. Retrieved March 11, 2026, from [Link]

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  • e-PG Pathshala. (n.d.). Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (solid and solution state) of the benzene rings in 1-14. Retrieved March 11, 2026, from [Link]

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  • Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(7), 459-462.
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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 11, 2026, from [Link]

  • Ohtani, S., et al. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Scientific Reports. Retrieved March 11, 2026, from [Link]

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  • Al-Issa, S. A., et al. (2025, July 21). Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. Molecules. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 1,4-bis(1,1-dimethylpropyl)-2,5-bis(octyloxy)benzene. Retrieved March 11, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 1,4-Bis(octyloxy)benzene in Carbonate-Based Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 1,4-Bis(octyloxy)benzene in carbonate-based solvents. While specific quantitative solubility data for this compound in solvents such as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,4-Bis(octyloxy)benzene in carbonate-based solvents. While specific quantitative solubility data for this compound in solvents such as propylene carbonate, ethylene carbonate, and diethyl carbonate is not extensively documented in public literature, this guide offers a foundational framework for researchers, scientists, and drug development professionals. It elucidates the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and discusses the critical implications of this data in pharmaceutical and materials science applications. By integrating theoretical insights with practical, field-proven methodologies, this document serves as an essential resource for predicting, measuring, and understanding the solubility of 1,4-Bis(octyloxy)benzene and analogous molecules.

Introduction: The Significance of 1,4-Bis(octyloxy)benzene and Carbonate Solvents

1,4-Bis(octyloxy)benzene is an organic compound characterized by a central benzene ring with two octyloxy chains attached at the para positions. These long alkyl chains render the molecule significantly nonpolar and hydrophobic. Such molecules are of interest in various fields, including as intermediates in the synthesis of liquid crystals, as components in organic electronics, and notably in drug development as potential bioisosteres for aromatic rings to enhance metabolic stability. The solubility of a compound is a critical physical property that dictates its utility and processability. In the pharmaceutical industry, for instance, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of different formulation strategies. Poorly soluble compounds often present significant challenges in achieving therapeutic efficacy.

Carbonate-based solvents, such as propylene carbonate (PC), ethylene carbonate (EC), and diethyl carbonate (DEC), are a class of polar aprotic solvents gaining prominence as "green" or environmentally friendly alternatives to more hazardous traditional solvents. They are characterized by their high polarity and, in the case of cyclic carbonates like PC and EC, high dielectric constants. Their low toxicity and biodegradability make them attractive for a range of applications, including as electrolyte components in batteries and as solvents in organic synthesis and pharmaceutical formulations. Understanding the solubility of nonpolar compounds like 1,4-Bis(octyloxy)benzene in these polar aprotic solvents is crucial for developing novel formulations and for designing efficient synthetic and purification processes.

This guide will delve into the theoretical underpinnings of the solubility of 1,4-Bis(octyloxy)benzene in carbonate solvents, provide a robust experimental workflow for its quantitative determination, and discuss the practical applications of this knowledge.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Characteristics of Solute and Solvents
  • 1,4-Bis(octyloxy)benzene (Solute):

    • Structure: A central benzene ring with two para-substituted octyloxy groups (-O-(CH₂)₇CH₃).

    • Polarity: The molecule is predominantly nonpolar due to the two long hydrocarbon chains. The ether linkages (-O-) and the π-system of the benzene ring introduce some localized polarity, but the overall character is lipophilic.

    • Intermolecular Forces: The primary intermolecular forces it can engage in are London dispersion forces, which are significant due to the long alkyl chains. It can also participate in weak dipole-dipole interactions due to the ether groups.

  • Carbonate-Based Solvents (Solvents):

    • Propylene Carbonate (PC) & Ethylene Carbonate (EC): These are cyclic carbonates and are highly polar, aprotic solvents. Their large dipole moments arise from the carbonyl group (C=O) and the ether linkages within the ring. They are excellent solvents for polar and ionic compounds.

    • Diethyl Carbonate (DEC): This is a linear carbonate and is less polar than its cyclic counterparts. It is still considered a polar aprotic solvent but has a more moderate dielectric constant.

Predicting Solubility Based on Intermolecular Interactions

Given the significant difference in polarity between the nonpolar 1,4-Bis(octyloxy)benzene and the highly polar carbonate solvents, its solubility is expected to be limited. The dissolution process requires overcoming the strong cohesive forces within the solid solute and the strong cohesive forces (dipole-dipole interactions) within the polar solvent. The formation of new solute-solvent interactions (primarily dispersion forces and some weak dipole-induced dipole interactions) may not be energetically favorable enough to facilitate high solubility.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute 1,4-Bis(octyloxy)benzene cluster_solvent Carbonate Solvent cluster_interaction Solute-Solvent Interaction solute Nonpolar (Dominant London Dispersion Forces) interaction Weak (Dispersion & Dipole-Induced Dipole) solute->interaction Overcoming Solute-Solute Forces solvent Polar Aprotic (Strong Dipole-Dipole Forces) solvent->interaction Overcoming Solvent-Solvent Forces solution solution interaction->solution Formation of Solution (Limited by Weak Interactions)

Caption: Intermolecular forces governing solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP breaks down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is essential for obtaining accurate solubility values. The following protocol outlines a robust method for this purpose.

Materials and Equipment
  • Solute: 1,4-Bis(octyloxy)benzene (purity ≥98%)

  • Solvents: Propylene carbonate, Ethylene carbonate, Diethyl carbonate (analytical grade or higher)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Temperature-controlled shaker or incubator

    • Vials with screw caps

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer) for quantification.

Experimental Workflow

The following diagram outlines the experimental workflow for determining the equilibrium solubility:

G start Start step1 Add excess 1,4-Bis(octyloxy)benzene to a known volume of carbonate solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation for an extended period (e.g., 24-48 hours). step1->step2 step3 Allow the solution to settle, ensuring a clear supernatant above the excess solid. step2->step3 step4 Withdraw an aliquot of the supernatant and filter it through a syringe filter to remove undissolved solid. step3->step4 step5 Dilute the filtered aliquot with a suitable solvent to a concentration within the analytical range. step4->step5 step6 Quantify the concentration of 1,4-Bis(octyloxy)benzene using a calibrated analytical method (e.g., HPLC-UV). step5->step6 end Calculate Solubility (e.g., in mg/mL or mol/L) step6->end

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,4-Bis(octyloxy)benzene to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately pipette a known volume of the desired carbonate solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, this may take 24 to 48 hours or longer. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered sample with a suitable solvent (in which the solute is freely soluble, e.g., acetonitrile or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 1,4-Bis(octyloxy)benzene of known concentrations.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

    • Analyze the diluted samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 1,4-Bis(octyloxy)benzene in the carbonate solvent by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Propylene Carbonate25Experimental ValueCalculated Value
Ethylene Carbonate40 (Note: EC is solid at RT)Experimental ValueCalculated Value
Diethyl Carbonate25Experimental ValueCalculated Value

Factors Influencing Solubility

Several factors can influence the solubility of 1,4-Bis(octyloxy)benzene in carbonate-based solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. However, this should be experimentally verified.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility.

  • Polymorphism of the Solute: Different crystalline forms (polymorphs) of a solid can have different solubilities. It is important to characterize the solid form of 1,4-Bis(octyloxy)benzene being used.

Relevance in Drug Development and Materials Science

The solubility data of 1,4-Bis(octyloxy)benzene and similar compounds in carbonate-based solvents is highly relevant for:

  • Formulation Development: For poorly soluble drug candidates, formulating them in non-aqueous, biocompatible solvents like propylene carbonate can be a viable strategy for liquid dosage forms or as a component in self-emulsifying drug delivery systems (SEDDS).

  • Synthesis and Purification: Carbonate solvents can be used as reaction media or for recrystallization processes. Knowledge of solubility is essential for optimizing reaction yields and purification efficiency.

  • Materials Science: In the development of organic electronics or liquid crystals, controlling the dissolution and precipitation of components from solution is critical for creating well-ordered thin films and devices.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions.

  • 1,4-Bis(octyloxy)benzene: Consult the Safety Data Sheet (SDS) for specific handling information. In general, avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Carbonate Solvents: These solvents are generally considered to have low toxicity. However, it is still important to avoid contact and inhalation. Keep containers tightly closed and work in a well-ventilated area. Always refer to the specific SDS for each solvent.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-Bis(octyloxy)benzene in carbonate-based solvents. While pre-existing quantitative data is scarce, a thorough understanding of the underlying principles of intermolecular forces and the application of robust experimental methodologies can empower researchers to generate the necessary data for their specific applications. The insights and protocols presented herein are intended to be a valuable resource for scientists and professionals in drug development and materials science, enabling them to make informed decisions regarding the use of 1,4-Bis(octyloxy)benzene and related compounds in these innovative and demanding fields.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • Kumar, S., & Singh, A. (2024, January 5). A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Aldeghi, M., He, Y., Bodkin, M. J., & Biggin, P. C. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • Dryden, M. D. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • Carl R
Exploratory

Theoretical Capacity Contributions of Dialkoxybenzene Redox Shuttles: A Technical Guide to Molecular Engineering for Advanced Energy Storage

Executive Summary Dialkoxybenzene derivatives have long served as benchmark redox shuttles, providing intrinsic overcharge protection in lithium-ion batteries (LIBs) and acting as high-performance catholyte materials in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dialkoxybenzene derivatives have long served as benchmark redox shuttles, providing intrinsic overcharge protection in lithium-ion batteries (LIBs) and acting as high-performance catholyte materials in non-aqueous redox flow batteries (NAORFBs)[1],[2]. For researchers and molecular design scientists, optimizing these molecules requires navigating a strict thermodynamic and kinetic landscape. This technical guide explores the mechanistic foundations of dialkoxybenzene redox chemistry, dissects the trade-offs between steric stabilization and theoretical capacity, and provides self-validating experimental protocols for evaluating novel redoxmers.

Mechanistic Foundations: The Redox Shuttle Loop

Dialkoxybenzenes, such as 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB), operate via a reversible one-electron transfer mechanism[1]. In an overcharge scenario (or during flow battery charging), the neutral molecule is oxidized at the cathode to form a stable radical cation. This charged species then diffuses to the anode, where it is reduced back to its neutral state, creating an "oxidation-diffusion-reduction-diffusion" loop that effectively clamps the cell voltage and consumes excess applied current[1].

The theoretical gravimetric capacity ( C ) of these active materials is governed by Faraday’s law:

C=3.6×Mw​n×F​

Where n is the number of electrons transferred (typically n=1 for dialkoxybenzenes), F is Faraday's constant (96,485 C/mol), and Mw​ is the molecular weight ( g/mol ). Because n is fixed at 1 to maintain chemical reversibility, any attempt to increase the theoretical capacity must involve reducing the molecular weight ( Mw​ ).

Mechanism Cathode Cathode (Oxidation) Radical Radical Cation (Charged State) Cathode->Radical 1e- Oxidation Anode Anode (Reduction) Neutral Dialkoxybenzene (Neutral State) Anode->Neutral 1e- Reduction Neutral->Cathode Diffusion Radical->Anode Diffusion

Figure 1: The oxidation-diffusion-reduction-diffusion loop of dialkoxybenzene redox shuttles.

The Capacity-Stability Trade-off in Molecular Engineering

The primary challenge in designing dialkoxybenzene redoxmers is balancing high theoretical capacity with the kinetic stability of the radical cation. Unprotected radical cations are highly susceptible to side reactions, such as dimerization or solvent nucleophilic attack.

The Subtractive Approach: Maximizing Gravimetric Capacity

Historically, bulky tert-butyl groups were added to the benzene ring to provide steric shielding, as seen in DDB ( Mw​=250.38 g/mol , C=107.0 mAh/g)[1]. To push the boundaries of energy density for NAORFBs, researchers have employed a "subtractive" molecular engineering approach[2]. By stripping away the bulky tert-butyl groups from molecules like 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), scientists synthesized 2,5-dimethyl-1,4-dimethoxybenzene (25DDB)[3].

This subtractive modification significantly reduces the molecular weight to 166.22 g/mol , achieving a gravimetric capacity of 161 mAh/g[3]. This value approaches the theoretical stability limit for chemically reversible dimethoxybenzene structures, as removing the remaining methyl groups would leave the radical cation entirely unprotected and prone to rapid degradation[4].

The Fluorination Strategy: Breaking the Potential-Stability Constraint

Conversely, when the goal is to maximize energy density via higher cell voltage rather than raw gravimetric capacity, additive fluorination strategies are employed[5]. The synthesis of 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene (ANL-C46) deliberately increases molecular weight, reducing theoretical capacity to ~69.4 mAh/g[5].

However, the strong electron-withdrawing nature of the fluorine atoms increases the redox potential by ~0.41 V (reaching 1.06 V vs Ag/Ag+)[5]. Unexpectedly, this also enhances kinetic stability; Density Functional Theory (DFT) calculations reveal that fluorination raises the thermodynamic barrier for O-C bond de-alkylation (from 1.73 kcal/mol in non-fluorinated analogs to 34.74 kcal/mol in ANL-C46)[5]. This extends the half-life of the charged species from ~162 hours to ~275 hours[5]. Furthermore, advanced dialkoxybenzene designs have achieved exceptional solubilities up to 0.6 M, enabling survival over 500 overcharge cycles at a C/2 rate[6].

Quantitative Data Summary

The table below summarizes the theoretical capacities and electrochemical properties of benchmark and engineered dialkoxybenzene shuttles, illustrating the inverse relationship between steric bulk and gravimetric capacity.

MoleculeChemical Formula Mw​ ( g/mol )Redox PotentialTheoretical CapacityKey Engineering Feature
DDB C₁₆H₂₆O₂250.38~3.9 V vs Li/Li⁺107.0 mAh/g Benchmark steric shielding[1]
DBBB C₂₀H₃₄O₄338.48~0.65 V vs Ag/Ag⁺79.2 mAh/g High solubility via methoxyethoxy groups[2]
25DDB C₁₀H₁₄O₂166.22~0.65 V vs Ag/Ag⁺161.2 mAh/g Subtractive design; max theoretical capacity[3]
ANL-C46 C₁₈H₂₄F₆O₂386.371.06 V vs Ag/Ag⁺69.4 mAh/g Fluorination for high voltage & kinetic stability[5]

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of new dialkoxybenzene derivatives must follow a self-validating workflow that decouples intrinsic molecular stability from system-level artifacts (such as membrane crossover).

Workflow Syn Molecular Synthesis CV Cyclic Voltammetry Syn->CV Screen EPR EPR Kinetic Study CV->EPR Stability Coin Coin Cell Overcharge EPR->Coin LIB Test Flow Flow Cell Cycling EPR->Flow RFB Test

Figure 2: Self-validating experimental workflow for evaluating redoxmer capacity and stability.

Protocol 1: Thermodynamic and Kinetic Profiling

Step 1: Cyclic Voltammetry (CV) for Reversibility

  • Action: Perform CV in a 0.1 M TEAPF₆/Acetonitrile electrolyte using a glassy carbon working electrode. Vary scan rates systematically from 10 to 100 mV/s.

  • Causality: Varying the scan rate allows the extraction of the diffusion coefficient ( D ) via the Randles-Sevcik equation. Because flow battery power density is mass-transport limited, high diffusivity is as critical as high capacity.

  • Validation Checkpoint: The peak current ratio ( Ipa​/Ipc​ ) must remain ~1.0, and the peak separation ( ΔEp​ ) should be near 59 mV, validating a chemically reversible, diffusion-controlled one-electron transfer.

Step 2: Electron Paramagnetic Resonance (EPR) Kinetic Tracking

  • Action: Electrochemically oxidize the dialkoxybenzene to its radical cation state in an H-cell. Extract the solution and monitor the EPR signal decay over time[5].

  • Causality: EPR directly measures the concentration of unpaired electrons. This isolates the intrinsic molecular half-life of the charged redoxmer from cell-level failures like membrane crossover or electrode passivation[5].

  • Validation Checkpoint: A purely exponential decay confirms first-order decomposition kinetics (e.g., unimolecular de-alkylation).

Protocol 2: System-Level Electrochemical Validation

Step 3: Coin Cell Overcharge Cycling (LIB Context)

  • Action: Assemble CR2032 cells with LiFePO₄ cathodes, Li metal anodes, and an electrolyte containing 0.1 M to 0.6 M of the target redox shuttle[6]. Cycle at a C/2 rate with a 100% overcharge ratio.

  • Causality: The 100% overcharge ratio forces the shuttle to continuously undergo the oxidation-diffusion-reduction-diffusion loop. This proves the shuttle can lock the cathode potential below the electrolyte degradation limit.

  • Validation Checkpoint: Successful voltage clamping at the shuttle's specific redox potential. If the voltage spikes prematurely, the shuttle has been irreversibly consumed.

Step 4: Non-Aqueous Redox Flow Battery (NAORFB) Cycling

  • Action: Utilize a flow cell with interdigitated flow fields. Pump a mixed electrolyte (e.g., 0.1 M of the catholyte mixed with 0.1 M of the anolyte) through both half-cells[5].

  • Causality: Using a mixed electrolyte mitigates the effects of crossover due to poor membrane selectivity[5]. Any capacity fade observed in this symmetric/pseudo-symmetric setup is strictly due to the molecular degradation of the redoxmer, not crossover-induced mass imbalance.

  • Validation Checkpoint: Stable coulombic efficiency (>95%) and minimal capacity fade per cycle (<0.1%) validate the molecular design for grid-scale storage deployment[2].

Sources

Foundational

Thermal Stability Profile of 1,4-Bis(octyloxy)benzene Electrolytes: A Technical Guide

Executive Summary 1,4-Bis(octyloxy)benzene (BOB) is a highly versatile dialkoxybenzene derivative. While historically recognized as a robust redox shuttle for overcharge protection in high-energy lithium-ion batteries, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis(octyloxy)benzene (BOB) is a highly versatile dialkoxybenzene derivative. While historically recognized as a robust redox shuttle for overcharge protection in high-energy lithium-ion batteries, its role has rapidly expanded into the biomedical sector. For drug development professionals and analytical scientists, BOB serves as a critical precursor for electroactive polymers—such as the BOBzBT2 organic pentamer—used in1[1]. Understanding the thermal and electrochemical stability of BOB in electrolyte systems is paramount for ensuring the operational lifespan and reliability of these advanced diagnostic devices.

Mechanistic Causality: Molecular Architecture & Solvation

The chemical architecture of 1,4-Bis(octyloxy)benzene is defined by its central redox-active aromatic core flanked by two long, eight-carbon (octyloxy) aliphatic chains. This design is not arbitrary; it is driven by specific physicochemical causalities:

  • Enhanced Solvation: Standard dialkoxybenzenes like 1,4-dimethoxybenzene (DMB) suffer from limited solubility (<0.1 M) in non-aqueous carbonate or organic electrolytes. The extended octyl chains of BOB drastically increase lipophilicity, allowing for highly concentrated electrolyte formulations essential for sustained 2[2].

  • Steric Shielding of the Radical Cation: During electrochemical cycling, BOB is oxidized to form a radical cation (BOB•+). The bulky octyloxy chains provide intense steric hindrance, shielding the reactive oxygen and aromatic sites from parasitic side reactions with the surrounding solvent. This 3[3] the system can endure before failure.

Thermal & Electrochemical Stability Profile

The thermal stability of BOB must be evaluated in two states: the bulk neutral molecule and the solvated radical cation.

In its neutral state, bulk BOB exhibits a melting transition between 93°C and 110°C, highly dependent on its crystalline packing and composite interactions. Thermogravimetric analysis (TGA) demonstrates that the 4[4]. This initial degradation phase is characterized by the thermal cleavage of the octyloxy side chains. Complete pyrolysis and structural collapse peak between 350°C and 400°C.

However, when deployed as an electrolyte additive, the thermal threshold is dictated by the radical cation. Elevated temperatures (typically >60°C in operational settings) accelerate the kinetic rate of parasitic reactions between the BOB•+ radical and the electrolyte solvent (e.g., EC/EMC or DMF), leading to premature capacity fade in batteries or signal drift in biosensors.

G N1 1,4-Bis(octyloxy)benzene (Neutral State) N2 Electrochemical Oxidation (> 3.5V vs Li/Li+) N1->N2 N3 Radical Cation (BOB•+) (Active Shuttle) N2->N3 N4 Thermal Stress (> 210°C) N3->N4 N5 Alkyl Chain Cleavage (Decomposition) N4->N5

Redox activation and thermal degradation pathway of 1,4-bis(octyloxy)benzene.

Data Presentation: Comparative Additive Metrics

To contextualize the stability of BOB, it is compared against other industry-standard dialkoxybenzene redox shuttles. The data below synthesizes the trade-offs between solubility and thermal resilience.

CompoundAlkyl SubstitutionMelting Point (°C)Decomposition Onset (°C)Primary Application
1,4-Dimethoxybenzene (DMB) Methyl~56~150Low-solubility redox shuttle
1,4-Di-tert-butyl-2,5-dimethoxybenzene (DBBB) Methyl, tert-butyl~104~200High-voltage overcharge protection
1,4-Bis(octyloxy)benzene (BOB) Octyl93 - 110>210Precursor for biosensors & stable electrolytes

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of BOB must follow a self-validating loop where chemical identity is confirmed via thermal and electrochemical profiling.

Protocol 1: Synthesis via Williamson Etherification

Causality Check: The use of a primary alkyl halide (1-bromooctane) is strictly required because secondary or tertiary halides favor unwanted elimination side reactions, drastically reducing yield.

  • Deprotonation: Suspend 1.0 molar equivalent of hydroquinone in dimethylformamide (DMF) or acetone. Add 4.0 molar equivalents of potassium carbonate (K₂CO₃) and heat to 80°C under an inert argon atmosphere to form the diphenoxide nucleophile.

  • Alkylation: Introduce 2.5 molar equivalents of 1-bromooctane dropwise. The 5[5] will proceed over 48 hours.

  • Isolation: Cool the mixture, pour into deionized water, and extract using light petroleum or dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield raw 1,4-Bis(octyloxy)benzene.

Protocol 2: Thermal & Electrochemical Profiling

Causality Check: TGA must be conducted under an inert nitrogen atmosphere to isolate pure thermal degradation (chain cleavage) from oxidative combustion, which would skew the decomposition onset data.

  • Thermal Analysis (TGA/DSC): Load 5-10 mg of purified BOB into an alumina crucible. Run TGA from 25°C to 500°C at a ramp rate of 10°C/min under N₂ flow.5[5].

  • Electrolyte Preparation: Dissolve BOB in a 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) electrolyte solution using anhydrous acetonitrile or an EC/EMC blend.

  • Cyclic Voltammetry (CV): Utilize a three-electrode setup (Pt working, Pt counter, Ag/Ag+ reference). Sweep the potential between 0.0 V and 4.5 V to observe the reversible oxidation peak, confirming the stable generation of the BOB•+ radical cation.

Workflow S1 Step 1: Williamson Ether Synthesis (Hydroquinone + 1-Bromooctane) S2 Step 2: Electrolyte Preparation (0.1M TBAPF6 in Solvent) S1->S2 S3 Step 3: Thermal Profiling (TGA/DSC up to 500°C) S2->S3 S4 Step 4: Electrochemical Profiling (Cyclic Voltammetry) S2->S4 S5 Data Synthesis & Validation S3->S5 S4->S5

Self-validating workflow for synthesizing and profiling BOB electrolytes.

References

  • Benchchem.1,4-Diiodo-2,5-bis(octyloxy)benzene - Description and Synthetic Methodologies.
  • ResearchGate.
  • Google Patents (US8323732B2).
  • American Chemical Society (ACS).
  • MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Dissolution of 1,4-Bis(octyloxy)benzene in Lithium-Ion Battery Electrolytes

Target Audience: Researchers, Materials Scientists, and Drug/Chemical Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The integratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug/Chemical Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The integration of redox-active organic molecules (ROMs) into lithium-ion battery (LIB) and non-aqueous redox flow battery (NRFB) electrolytes is a critical strategy for overcharge protection and energy density enhancement. Dialkoxybenzenes are premier candidates for redox shuttles due to their reversible electrochemical profiles 1. However, 1,4-Bis(octyloxy)benzene presents a unique physicochemical challenge.

While its long, flexible octyl ( C8​H17​ ) chains confer exceptional solubility in non-polar organic solvents (a trait often exploited in polymer synthesis) 2, these same chains render the molecule highly hydrophobic. This creates a severe solubility competition within standard battery electrolytes 3. The supporting lithium salts (e.g., LiPF6​ ) require high-dielectric-constant solvents like Ethylene Carbonate (EC) to dissociate. Conversely, the lipophilic octyl chains of 1,4-Bis(octyloxy)benzene are repelled by EC, leading to phase separation or micellization.

To achieve a true homogeneous solution, this protocol utilizes a Strategic Co-Solvent Approach , shifting the solvent matrix toward a higher concentration of low-dielectric linear carbonates, coupled with precise thermodynamic agitation.

Quantitative Data: Solvent Matrix Optimization

To successfully dissolve 1,4-Bis(octyloxy)benzene alongside LiPF6​ , the solvent matrix must balance salt dissociation (requiring polarity) with ROM solvation (requiring non-polarity). The table below summarizes the causality behind the chosen 2:8 volumetric ratio.

ParameterEthylene Carbonate (EC)Diethyl Carbonate (DEC)Optimized Matrix (EC:DEC 2:8 v/v)
Dielectric Constant ( ϵ ) ~90.0~2.8~20.2 (Calculated Bulk)
Polarity Profile Highly PolarNon-Polar / LipophilicModerately Non-Polar
LiPF6​ Solvation Capacity ExcellentPoor (Severe ion pairing)Sufficient for 1.0 M LiPF6​
1,4-Bis(octyloxy)benzene Solubility Insoluble (<0.01 M)Highly Soluble (>0.5 M)Optimal Target (0.1 M - 0.3 M)
Mechanistic Role Salt DissociationROM SolvationBalanced Dual-Solvation

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is a self-validating system. Visual and optical checks are embedded to ensure the resulting fluid is a true solution, not a colloidal suspension.

Phase 1: Environmental Control & Preparation
  • Atmosphere: Transfer all reagents to an Argon-filled glovebox. Ensure H2​O and O2​ levels are strictly <1 ppm . Moisture reacts with LiPF6​ to form highly corrosive HF , which will aggressively degrade the ether linkages of the dialkoxybenzene.

  • Material Prep: Ensure 1,4-Bis(octyloxy)benzene is pre-dried under vacuum at 30°C for 24 hours to remove residual moisture from its synthesis.

Phase 2: Base Electrolyte Formulation
  • Solvent Blending: In a borosilicate glass vial, mix Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) in a 2:8 volumetric ratio .

  • Salt Addition: Slowly add anhydrous LiPF6​ to achieve a 1.0 M concentration.

    • Causality Check: The dissolution of LiPF6​ is highly exothermic. Add the salt in aliquots over 15 minutes while stirring to prevent localized boiling of DEC (boiling point ~126°C) and solvent degradation.

Phase 3: ROM Integration & Thermodynamic Agitation
  • Solute Addition: Gradually add 1,4-Bis(octyloxy)benzene to the base electrolyte to reach the target concentration (e.g., 0.1 M).

  • Thermal Kinetics: 1,4-Bis(octyloxy)benzene has a crystalline melting point of approximately 56°C 4. Heat the vial on a hotplate to 40°C .

    • Causality Check: Heating to 40°C provides the necessary enthalpy to overcome the solid's lattice energy without exceeding 60°C, the threshold where LiPF6​ begins to thermally decompose into LiF and PF5​ .

  • Sonication: Alternate between magnetic stirring (400 rpm) and ultrasonic bath agitation (35 kHz) in 10-minute cycles until no macroscopic solids remain.

Phase 4: Validation & Filtration
  • Optical Validation (Tyndall Effect): Shine a focused laser pointer (e.g., 532 nm green laser) through the vial.

    • Self-Validating Check: If the laser beam path is visible in the liquid, the octyl chains have caused the molecule to act as a surfactant, forming micelles (a colloidal dispersion). If the beam is invisible, you have achieved a true homogeneous solution. (If micelles are present, increase the DEC ratio by 5%).

  • Micro-Filtration: Pass the warm solution through a 0.2 µm PTFE syringe filter into a clean, dry storage vial to remove any un-dissolved micro-particulates.

Process Workflow Visualization

ElectrolytePrep Start Inert Atmosphere Setup (Ar Glovebox, H2O/O2 < 1 ppm) Solvent Solvent Matrix Blending (EC:DEC 2:8 v/v) Start->Solvent Salt Li-Salt Dissolution (1.0 M LiPF6, Exothermic) Solvent->Salt Controlled addition ROM 1,4-Bis(octyloxy)benzene Addition (0.1 - 0.3 M) Salt->ROM Base electrolyte stabilized Agitation Thermodynamic Agitation (40°C Stirring + Sonication) ROM->Agitation Overcome lattice energy Inspection Phase Inspection (Tyndall Effect Check) Agitation->Inspection Inspection->Agitation Micelles/Precipitates detected (Adjust co-solvent) Filtration Micro-Filtration (0.2 µm PTFE) Inspection->Filtration Homogeneous true solution

Figure 1: Workflow for the dissolution of hydrophobic redox-active molecules in carbonate electrolytes.

References

  • Redox Shuttle Additives for Lithium-Ion Battery ResearchG
  • Strategic Electrolyte Design to Address Solubility Competition between Redox-Active Molecules and Supporting Salts ChemRxiv
  • 1,4-Diiodo-2,5-bis(octyloxy)
  • A New Iterative Approach for the Synthesis of Oligo(phenyleneethynediyl)

Sources

Application

Application Notes and Protocols: Preparation of Liquid Crystal Mesogens Using 1,4-Bis(octyloxy)benzene

Introduction Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This intermediate phase, known as the mesophase, is characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This intermediate phase, known as the mesophase, is characterized by the long-range orientational order of its constituent molecules, while retaining some degree of translational freedom.[2] The anisotropic nature of these materials gives rise to their fascinating optical properties, which are highly sensitive to external stimuli such as electric fields, temperature, and mechanical stress. This responsiveness forms the basis of their widespread application in technologies like liquid crystal displays (LCDs), optical sensors, and smart windows.[3]

The molecular architecture of liquid crystalline compounds, or mesogens, is the primary determinant of their physical properties and mesophase behavior. A typical calamitic (rod-shaped) mesogen consists of a rigid core, often composed of aromatic rings, and one or more flexible terminal chains, such as alkyl or alkoxy groups.[1] The rigid core provides the necessary structural anisotropy for the formation of ordered phases, while the flexible chains influence the melting point, clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), and the specific type of mesophase formed (e.g., nematic, smectic).[4][5][6]

1,4-Bis(octyloxy)benzene is a versatile and readily available starting material for the synthesis of a wide range of calamitic mesogens. Its central hydroquinone core, substituted with two flexible octyloxy chains, provides a foundational building block that can be further functionalized to create more complex liquid crystalline structures. The presence of the long alkyl chains tends to lower the melting point and can promote the formation of smectic phases, where the molecules are organized into layers.[7] This application note provides a detailed, step-by-step protocol for the synthesis of a Schiff base liquid crystal derived from 1,4-bis(octyloxy)benzene, along with methods for its characterization.

Synthesis of a Schiff Base Liquid Crystal Mesogen

The synthesis of the target Schiff base liquid crystal, (E)-4-((4-(octyloxy)phenyl)imino)methyl)phenyl octanoate, from 1,4-bis(octyloxy)benzene is a multi-step process. This process begins with the selective mononitration of the starting material, followed by reduction to the corresponding aniline derivative. This intermediate is then condensed with a substituted benzaldehyde to form the Schiff base, which is subsequently esterified to yield the final product.

Overall Synthetic Scheme

G A 1,4-Bis(octyloxy)benzene B 1-Nitro-2,5-bis(octyloxy)benzene A->B HNO₃, H₂SO₄ C 2,5-Bis(octyloxy)aniline B->C SnCl₂, HCl E (E)-4-(((2,5-bis(octyloxy)phenyl)imino)methyl)phenol C->E Ethanol, Acetic acid (cat.) D 4-Hydroxybenzaldehyde D->E G (E)-4-(((2,5-bis(octyloxy)phenyl)imino)methyl)phenyl octanoate E->G Pyridine F Octanoyl chloride F->G

Figure 1. Synthetic workflow for the preparation of a Schiff base liquid crystal.

Part 1: Synthesis of 2,5-Bis(octyloxy)aniline

The initial steps involve the introduction of an amino group onto the 1,4-bis(octyloxy)benzene core. This is achieved through a nitration reaction followed by a reduction.

Step 1.1: Synthesis of 1-Nitro-2,5-bis(octyloxy)benzene

The first step is the electrophilic nitration of 1,4-bis(octyloxy)benzene. The two octyloxy groups are ortho-, para-directing and activating, leading to the substitution of a nitro group at one of the vacant positions on the benzene ring.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-bis(octyloxy)benzene in a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-nitro-2,5-bis(octyloxy)benzene.

Step 1.2: Synthesis of 2,5-Bis(octyloxy)aniline

The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride in the presence of a strong acid.[8]

Protocol:

  • Suspend the 1-nitro-2,5-bis(octyloxy)benzene in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is strongly basic. This will precipitate the tin salts.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[9]

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude 2,5-bis(octyloxy)aniline. Further purification can be achieved by column chromatography if necessary.

Part 2: Synthesis of the Schiff Base Liquid Crystal

The final stage of the synthesis involves the formation of the imine linkage (Schiff base) and subsequent esterification.

Step 2.1: Synthesis of (E)-4-(((2,5-bis(octyloxy)phenyl)imino)methyl)phenol

This step involves the condensation reaction between the synthesized 2,5-bis(octyloxy)aniline and 4-hydroxybenzaldehyde to form the Schiff base.[10]

Protocol:

  • Dissolve 2,5-bis(octyloxy)aniline and a stoichiometric equivalent of 4-hydroxybenzaldehyde in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.

  • Upon cooling, the Schiff base product will precipitate out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry. Recrystallization from a suitable solvent may be necessary for purification.

Step 2.2: Synthesis of (E)-4-(((2,5-bis(octyloxy)phenyl)imino)methyl)phenyl octanoate

The final step is the esterification of the phenolic hydroxyl group of the Schiff base with octanoyl chloride.

Protocol:

  • Dissolve the (E)-4-(((2,5-bis(octyloxy)phenyl)imino)methyl)phenol in a dry, aprotic solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of octanoyl chloride to the cooled solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the final liquid crystal mesogen.

Characterization of the Liquid Crystal Mesogen

The synthesized compound should be thoroughly characterized to confirm its structure and investigate its liquid crystalline properties.

Spectroscopic and Analytical Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the C=N of the imine, the C=O of the ester, and the C-O of the ether linkages.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the successful synthesis of the target compound.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and further confirm its identity.[12]

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the compound, which should match the calculated values for the expected molecular formula.[13]

Thermal and Optical Characterization of Mesophases

The liquid crystalline behavior of the synthesized compound is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[14]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to determine the phase transition temperatures and associated enthalpy changes of a material.[15] By monitoring the heat flow into or out of a sample as a function of temperature, endothermic and exothermic transitions, such as melting and crystallization, can be accurately measured.[16]

Protocol:

  • Accurately weigh a small amount of the purified sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to ensure it is in the isotropic liquid phase.

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The phase transition temperatures are typically taken as the onset temperature of the peaks in the DSC thermogram.[17]

TransitionTemperature (°C)Enthalpy Change (ΔH, kJ/mol)
Crystal to Smectic CTCr-SmCΔHCr-SmC
Smectic C to Smectic ATSmC-SmAΔHSmC-SmA
Smectic A to NematicTSmA-NΔHSmA-N
Nematic to IsotropicTN-I (Clearing Point)ΔHN-I
Table 1. Typical DSC data for a calamitic liquid crystal. The actual values will depend on the specific molecular structure.
Polarized Optical Microscopy (POM)

POM is an essential technique for the direct visualization and identification of different liquid crystal phases.[2] The birefringence of liquid crystals, meaning they have different refractive indices for light polarized in different directions, results in characteristic optical textures when viewed between crossed polarizers.[15][18]

Protocol:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heat the slide on a hot stage to melt the sample into its isotropic phase.

  • Slowly cool the sample while observing it through the polarized microscope.

  • As the sample cools, it will pass through its various mesophases, each exhibiting a unique and identifiable texture. For example, the nematic phase often shows a "schlieren" or "marbled" texture, while smectic phases can display "focal conic" or "fan-shaped" textures.[19][20]

  • Record the temperatures at which these textural changes occur and compare them with the transition temperatures obtained from DSC.[21]

Sources

Method

Application Notes and Protocols for the Electropolymerization of 1,4-Bis(octyloxy)benzene Derivatives

Introduction: Harnessing Electropolymerization for Advanced Material Synthesis The synthesis of conjugated polymers directly onto conductive surfaces offers a powerful route to fabricating functional materials for a myri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Electropolymerization for Advanced Material Synthesis

The synthesis of conjugated polymers directly onto conductive surfaces offers a powerful route to fabricating functional materials for a myriad of applications, including organic electronics, sensors, and electrochromic devices. Electropolymerization, a process where an electric potential is applied to a solution containing a monomer to induce polymerization on an electrode surface, provides a high degree of control over film thickness, morphology, and properties. This guide focuses on the electropolymerization of 1,4-Bis(octyloxy)benzene, a derivative of the dialkoxybenzene family. The long octyloxy chains enhance the solubility of the monomer in common organic solvents and influence the morphology and properties of the resulting polymer, poly(1,4-Bis(octyloxy)benzene).

The alkoxy groups on the benzene ring play a crucial role by lowering the oxidation potential of the monomer, making it more amenable to electropolymerization.[1] This document provides a comprehensive overview of the underlying mechanisms and detailed protocols for various electropolymerization techniques applicable to 1,4-Bis(octyloxy)benzene and its derivatives.

Mechanism of Electropolymerization

The electropolymerization of 1,4-dialkoxybenzenes proceeds via an electro-oxidative mechanism. The process is initiated by the oxidation of the monomer at the anode surface to form a cation radical. This reactive intermediate can then couple with another cation radical or a neutral monomer, leading to the formation of dimers and subsequently oligomers. This chain propagation continues, resulting in the deposition of a polymer film on the electrode surface.[1] The overall process can be influenced by several factors, including the applied potential or current, the solvent and electrolyte system, and the monomer concentration.

Caption: Mechanism of electro-oxidative polymerization of 1,4-Bis(octyloxy)benzene.

Experimental Set-Up and Reagents

A standard three-electrode electrochemical cell is required for these protocols.

ComponentDescriptionRecommended Materials
Working Electrode The surface where the polymer film is deposited.Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Glassy Carbon Electrode (GCE).
Counter Electrode Completes the electrical circuit.Platinum wire or mesh.
Reference Electrode Provides a stable potential for reference.Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
Potentiostat/Galvanostat Instrument to control and measure potential and current.A standard electrochemical workstation.

Reagents:

ReagentPurposeRecommended Specifications
1,4-Bis(octyloxy)benzene Monomer>98% purity
Solvent Medium for the reaction.Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade.
Supporting Electrolyte Provides conductivity to the solution.Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄), electrochemical grade.

Protocols for Electropolymerization

Prior to any electropolymerization, it is crucial to thoroughly clean the working electrode to ensure uniform film deposition. This typically involves polishing with alumina slurries of decreasing particle size, followed by sonication in deionized water and the chosen solvent.[2]

Protocol 1: Potentiodynamic Electropolymerization using Cyclic Voltammetry (CV)

This technique involves cycling the potential of the working electrode and monitoring the resulting current. It is an excellent method for both polymer deposition and in-situ characterization of the polymer film's electrochemical properties.

Step-by-Step Methodology:

  • Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., acetonitrile).

  • Prepare the Monomer Solution: Add 1,4-Bis(octyloxy)benzene to the electrolyte solution to a final concentration of 10-50 mM.

  • De-gas the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Assemble the Electrochemical Cell: Place the cleaned working electrode, counter electrode, and reference electrode in the cell containing the monomer solution.

  • Perform Cyclic Voltammetry:

    • Set the potential window. A typical starting range for dialkoxybenzenes is from 0 V to approximately +1.5 V vs. Ag/AgCl. The exact upper potential should be just above the oxidation potential of the monomer.

    • Set the scan rate. A common range is 50-100 mV/s.

    • Set the number of cycles. Typically, 5 to 20 cycles are sufficient to deposit a visible film.

  • Monitor Film Growth: During the CV scans, an increase in the peak currents with each cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • Post-Polymerization Cleaning: After deposition, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Caption: Workflow for potentiodynamic electropolymerization.

Influence of Scan Rate: The scan rate can significantly affect the morphology and properties of the polymer film. Slower scan rates may lead to thicker, more ordered films, while faster scan rates can result in more porous structures.[3]

Protocol 2: Potentiostatic Electropolymerization

In this method, a constant potential is applied to the working electrode for a specific duration to deposit the polymer film. This technique is useful for achieving a more uniform film thickness.

Step-by-Step Methodology:

  • Prepare the Monomer Solution: As described in Protocol 1.

  • Determine the Polymerization Potential: First, run a single cyclic voltammogram to determine the oxidation potential of the 1,4-Bis(octyloxy)benzene monomer. The potentiostatic potential should be set at or slightly above this oxidation peak.

  • Assemble and De-gas the Cell: As in Protocol 1.

  • Apply a Constant Potential: Apply the predetermined potential to the working electrode for a set amount of time (e.g., 60 to 300 seconds). The duration will determine the thickness of the polymer film.

  • Monitor the Current-Time Transient: The current will initially be high and then decrease as the monomer near the electrode surface is consumed and the film grows.

  • Post-Polymerization Cleaning: Rinse the electrode as described previously.

Protocol 3: Galvanostatic Electropolymerization

This technique involves applying a constant current to the working electrode, allowing the potential to vary. It is a straightforward method for controlling the amount of polymer deposited.

Step-by-Step Methodology:

  • Prepare the Monomer Solution: As described in Protocol 1.

  • Determine the Current Density: The appropriate current density can be estimated from the peak current observed in a preliminary cyclic voltammogram. A typical range is 0.1 to 1.0 mA/cm².

  • Assemble and De-gas the Cell: As in Protocol 1.

  • Apply a Constant Current: Apply the chosen current density for a specific duration. The total charge passed (current × time) is directly proportional to the amount of polymer deposited.

  • Monitor the Potential-Time Profile: The potential of the working electrode will increase as the polymerization proceeds.

  • Post-Polymerization Cleaning: Rinse the electrode as described previously.

ParameterPotentiodynamic (CV)PotentiostaticGalvanostatic
Control Variable Potential (scanned)Potential (constant)Current (constant)
Typical Monomer Conc. 10 - 50 mM10 - 50 mM10 - 50 mM
Typical Electrolyte Conc. 0.1 M0.1 M0.1 M
Typical Potential Range 0 to +1.5 V vs. Ag/AgClSet at monomer oxidation potentialVaries
Typical Scan Rate 50 - 100 mV/sN/AN/A
Typical Current Density VariesVaries0.1 - 1.0 mA/cm²
Advantages In-situ characterizationUniform film thicknessDirect control over polymer mass

Characterization of Poly(1,4-Bis(octyloxy)benzene) Films

After successful electropolymerization, the resulting polymer film should be characterized to determine its properties.

  • Electrochemical Characterization: The electrochemical behavior of the polymer film can be investigated by running cyclic voltammetry in a monomer-free electrolyte solution. This provides information about the redox activity and stability of the polymer.

  • Spectroscopic Characterization:

    • FTIR Spectroscopy: To confirm the chemical structure of the polymer and verify the polymerization.[4][5]

    • UV-Vis Spectroscopy: To study the electronic properties and conjugation length of the polymer.

  • Morphological Characterization:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology and structure of the polymer film.[4][5]

    • Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography and roughness.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No polymer film formation Impure monomer or solvent; Incorrect potential range; Low monomer concentration.Purify monomer and use anhydrous solvent; Adjust potential window based on a preliminary CV; Increase monomer concentration.
Poorly adherent or non-uniform film Dirty electrode surface; High scan rate or current density.Thoroughly clean and polish the electrode; Use a lower scan rate or current density.
Low conductivity of the polymer film Incomplete polymerization; Presence of oxygen.Increase polymerization time or number of cycles; Ensure thorough de-gassing of the solution.

Applications

Polymers derived from 1,4-dialkoxybenzenes are promising materials for various applications due to their tunable electronic properties and processability.

  • Organic Electronics: The conjugated backbone of poly(1,4-Bis(octyloxy)benzene) makes it a candidate for use in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[6]

  • Sensors: The polymer film can be functionalized to act as a sensitive layer for the detection of various analytes.

  • Electrochromic Devices: The polymer may exhibit color changes upon electrochemical oxidation and reduction, making it suitable for smart windows and displays.

References

  • Ohsawa, T., & Yoshino, K. (1988). Electro-oxidative polymerization of p-dialkoxybenzenes and its mechanism. Synthetic Metals, 23(1-4), 33-38.
  • Yigit, S., & Genc, R. (2015). Electrodeposition of pyrocatechol based films: Influence of potential scan rate, pyrocatechol concentration and pH. Journal of Electroanalytical Chemistry, 757, 137-144.
  • ResearchGate. (2020).
  • Torres, I., & Cascales, J. J. L. (2006). Electropolymerization under potentiodynamic and potentiostatic conditions. Journal of Electroanalytical Chemistry, 591(1), 89-98.
  • Lin, S., & Stahl, S. S. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Chemical Science, 15(11), 3774-3790.
  • Linari Nanotech. (2020). Troubleshooting and common issues. Linari Nanotech Blog.
  • Wang, H. (2017). Upgrading of aromatics using organic electrosynthesis. University of Delaware.
  • El-Enien, S. A. A. (2015). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica, 7(7), 208-216.
  • Ratautas, K., & Ramanavicius, A. (2019). Electrochemical Deposition and Investigation of Poly-9,10-Phenanthrenequinone Layer. Polymers, 11(5), 843.
  • BenchChem. (2025).
  • Lère-Porte, J. P., et al. (1991). Characterization from XPS, FT-IR and Raman spectroscopies of films of poly(p-phenylene) prepared by electropolymerization of benzene dissolved in ketyl pyridinium chloride-AlCl3 melting salt. Synthetic Metals, 41(3), 929-934.
  • Chemistry LibreTexts. (2023). Common Troubleshooting Tips. Chemistry LibreTexts.
  • Zotti, G., & Schiavon, G. (2011). Electropolymerization of diaminofluorene and its electrochemical properties. Journal of the Iranian Chemical Society, 8(3), 635-647.
  • Erdoğdu, G., & Karagözler, A. E. (2005). Investigation of the Voltammetric Characteristics of Poly(1,4-diaminobenzene) Film as a Dopamine-Selective Polymer Electrode. Turkish Journal of Chemistry, 29(2), 171-180.
  • Xing, Z., et al. (2014). Polydispersed dinickel phosphide (Ni2P) nanoparticles as an efficient and robust catalyst for electrochemical hydrogen evolution. Journal of Materials Chemistry A, 2(43), 18623-18627.
  • Lee, J., et al. (2019). Characterization of Ultrathin Polymer Films Using p-Polarized ATR-FTIR and Its Comparison With XPS. Langmuir, 35(12), 4270-4277.
  • Foos, J. S., & Erker, S. M. (1988). Synthesis and Characterization of Semiconductive Poly-1,4-Dimethoxybenzene and Its Derived Polyquinone. Journal of The Electrochemical Society, 135(7), 1713-1717.
  • Bouzerdoum, M., & Birouk, B. (2012). Characterization by SEM and FTIR of B-LPCVD polysilicon films after thermal oxidation. International Congress of Engineering and Modern Applied Sciences.
  • Shchegolkov, A. S., et al. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. Molecules, 29(22), 5029.
  • Chen, J., et al. (2025).
  • Biswas, M., et al. (2022). In situ analysis of growth rate evolution during molecular layer deposition of ultra-thin polyurea films using aliphatic and aromatic precursors. Dalton Transactions, 51(2), 563-575.
  • Chen, S., et al. (2022). Core@shell Ni@Fe-doped Ni(oxy)hydroxide nanoarray architecture for boosting alkaline water electrolysis. Journal of Materials Chemistry A, 10(43), 23223-23231.
  • Rajkumar, S., et al. (2022). Bio-Based Polybenzoxazine–Cellulose Grafted Films: Material Fabrication and Properties. Polymers, 14(24), 5459.
  • Islam, M. S., et al. (2024). Micro-Characterization of Indoor Deposited Particles Using FTIR, SEM-EDS, and XRD Techniques. Aerosol and Air Quality Research, 24(3), 230229.

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Application

Application Note: Lewis Acid-Catalyzed Cyclization of 1,4-Bis(octyloxy)benzene for the Synthesis of Decaoctyloxypillararene

Application Note: Lewis Acid-Catalyzed Cyclization of 1,4-Bis(octyloxy)benzene for the Synthesis of Decaoctyloxypillar[5]arene Executive Summary This application note details the robust, Lewis acid-catalyzed macrocycliza...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lewis Acid-Catalyzed Cyclization of 1,4-Bis(octyloxy)benzene for the Synthesis of Decaoctyloxypillar[5]arene

Executive Summary

This application note details the robust, Lewis acid-catalyzed macrocyclization of 1,4-bis(octyloxy)benzene to yield decaoctyloxypillar[5]arene. Pillar[n]arenes represent a premier class of highly symmetrical, rigid supramolecular hosts. By utilizing a dialkoxybenzene with long alkyl chains, the resulting macrocycle exhibits exceptional solubility in non-polar organic solvents and lipid bilayers. This protocol is specifically designed for researchers and drug development professionals engineering advanced drug delivery vehicles, artificial transmembrane channels, and dynamic supramolecular polymers.

Mechanistic Insights & Causality

The synthesis of decaoctyloxypillar[5]arene is driven by a Lewis acid-catalyzed Friedel-Crafts alkylation between the electron-rich 1,4-bis(octyloxy)benzene monomer and paraformaldehyde. Understanding the causality behind the reaction conditions is critical for optimizing yields and preventing the formation of linear polymers.

  • Precursor Accessibility: The starting monomer, 1,4-bis(octyloxy)benzene, is highly activated for electrophilic attack and is readily synthesized via a standard Williamson ether synthesis using hydroquinone and 1-bromooctane[1].

  • Catalyst Selection (The "Why"): Boron trifluoride diethyl etherate (BF₃·OEt₂) is the optimal Lewis acid for this transformation. It is strong enough to depolymerize paraformaldehyde and generate the requisite electrophilic carbocation, but mild enough to prevent the dealkylation (ether cleavage) of the octyloxy chains—a common side reaction when harsher Lewis acids like AlCl₃ are employed.

  • Thermodynamic Templating: The reaction initially forms linear oligomers. Because Friedel-Crafts alkylation is reversible under these conditions, the system undergoes dynamic covalent reorganization. The reaction funnels into a thermodynamic sink, favoring the strain-free, symmetrical 5-membered macrocycle. The solvent, 1,2-dichloroethane (DCE), acts as a crucial thermodynamic template; its molecular volume fits perfectly within the forming ~4.7 Å cavity of the pillar[5]arene, stabilizing the transition state and driving the equilibrium toward the cyclic product.

Mechanism A 1,4-Bis(octyloxy)benzene + Paraformaldehyde B Lewis Acid Activation (BF3·OEt2) A->B C Electrophilic Aromatic Substitution B->C D Linear Oligomer Intermediate C->D E Thermodynamic Cyclization D->E F Decaoctyloxypillar[5]arene E->F

Figure 1: Mechanistic pathway for the Lewis acid-catalyzed cyclization of 1,4-bis(octyloxy)benzene.

Materials and Reagents

The quantitative requirements for a standard 10 mmol scale synthesis are summarized below.

Table 1: Reagent Quantities and Equivalents

ReagentRoleMW ( g/mol )EquivalentsAmount
1,4-Bis(octyloxy)benzeneMonomer334.541.0 eq3.34 g (10 mmol)
ParaformaldehydeMethylene Source30.033.0 eq0.90 g (30 mmol)
BF₃·OEt₂Lewis Acid Catalyst141.931.0 eq1.25 mL (10 mmol)
1,2-Dichloroethane (DCE)Solvent / Template98.96N/A100 mL
Saturated NaHCO₃ (aq)Quenching Agent84.01Excess50 mL
MethanolPrecipitation Solvent32.04N/A200 mL

Table 2: Catalyst Optimization Data

CatalystLoadingTemp (°C)Time (h)Yield of Pillar[5]areneObservation
BF₃·OEt₂ 1.0 eq301.565 - 72% Optimal; clean cyclization.
FeCl₃0.1 eq303.040 - 50%Slower reaction; higher oligomer ratio.
AlCl₃1.0 eq301.0< 10%Significant ether cleavage observed.

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues (colorimetric changes) are embedded within the steps to confirm reaction progression in real-time.

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with inert Nitrogen (N₂) or Argon gas for 5 minutes to exclude atmospheric moisture, which can prematurely quench the Lewis acid.

Step 2: Reagent Dissolution

  • Add 3.34 g of 1,4-bis(octyloxy)benzene and 0.90 g of paraformaldehyde to the flask.

  • Inject 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir at 500 rpm until the monomer is fully dissolved (paraformaldehyde will remain largely suspended).

Step 3: Lewis Acid Catalysis (In-Process Control)

  • Using a glass syringe, add 1.25 mL of BF₃·OEt₂ dropwise over 5 minutes at room temperature.

  • Self-Validation Check: Upon addition, the reaction mixture will rapidly transition from colorless to a deep green/blue hue. This color change is the definitive indicator of the formation of the highly conjugated, stabilized carbocation intermediates.

Step 4: Cyclization

  • Seal the flask and heat the mixture to 30 °C.

  • Allow the reaction to stir for exactly 90 minutes. Caution: Exceeding 2 hours shifts the equilibrium toward cross-linked, insoluble polymeric networks.

Step 5: Quenching and Work-Up

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃.

  • Self-Validation Check: The deep green/blue color will dissipate, returning the organic layer to a pale yellow or clear state, confirming the complete neutralization of the Lewis acid.

  • Transfer the mixture to a separatory funnel. Extract the organic (bottom) DCE layer. Wash the organic layer twice with distilled water (50 mL each) and once with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to a minimal volume (~10 mL).

Step 6: Purification

  • Pour the concentrated DCE solution dropwise into 200 mL of vigorously stirring methanol.

  • The decaoctyloxypillar[5]arene will precipitate as a white to off-white solid, leaving linear oligomers and unreacted monomer dissolved in the methanol.

  • Recover the product via vacuum filtration and dry overnight under a vacuum at 40 °C.

Workflow Step1 1. Reagent Mixing (Monomer + (CH2O)n in DCE) Step2 2. Lewis Acid Addition (Dropwise BF3·OEt2) Step1->Step2 Step3 3. Cyclization Reaction (Stir at 30°C for 1.5 h) Step2->Step3 Step4 4. Reaction Quenching (Add Saturated NaHCO3) Step3->Step4 Step5 5. Work-up & Extraction (Organic layer separation) Step4->Step5 Step6 6. Purification (Precipitation in Methanol) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing decaoctyloxypillar[5]arene.

Analytical Characterization

To validate the structural integrity and purity of the decaoctyloxypillar[5]arene, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The highly symmetrical nature of the macrocycle results in a remarkably simple and clean spectrum.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.82 (s, 10H) – A sharp singlet corresponding to the aromatic protons.

    • δ 3.85 (t, 20H) – Methylene protons of the octyloxy chains adjacent to the oxygen (-OCH₂-).

    • δ 3.76 (s, 10H) – A sharp singlet corresponding to the methylene bridge protons (-CH₂-) linking the aromatic rings. Note: Broad multiplets in this region indicate the presence of linear oligomers.

    • δ 1.80 - 0.85 (m, 150H) – Aliphatic protons of the octyl chains.

  • Mass Spectrometry (MALDI-TOF): Expected m/z for C₁₁₅H₁₉₀O₁₀ [M]⁺ is 1732.4.

Troubleshooting Guide

Table 3: Common Experimental Issues and Resolutions

Observation / IssueMechanistic CauseRecommended Solution
No color change upon BF₃ addition Catalyst is degraded/hydrated by atmospheric moisture.Use a fresh, sealed bottle of BF₃·OEt₂. Ensure the reaction flask is thoroughly flame-dried.
Product is an insoluble gel Over-reaction leading to irreversible cross-linking.Strictly limit the reaction time to 1.5 hours. Do not exceed 30 °C during the cyclization step.
Broad peaks in ¹H NMR (~3.7 ppm) Incomplete cyclization; presence of linear oligomers.Ensure the DCE template is anhydrous. Increase the volume of methanol during the precipitation step to better wash away linear impurities.
Low overall yield (< 30%) Insufficient activation of paraformaldehyde.Ensure paraformaldehyde is finely powdered. Slightly increase equivalents of paraformaldehyde (up to 4.0 eq).

References

  • Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T., & Nakamoto, Y. (2008). para-Bridged Symmetrical Pillar[5]arenes: Their Lewis Acid Catalyzed Synthesis and Host–Guest Property. Journal of the American Chemical Society, 130(15), 5022-5023. URL: [Link]

  • Ogoshi, T., Yamagishi, T., & Nakamoto, Y. (2016). Pillar-Shaped Macrocyclic Hosts Pillar[n]arenes: New Key Players for Supramolecular Chemistry. Chemical Reviews, 116(14), 7937-8002. URL: [Link]

Sources

Method

handling and storage requirements for 1,4-Bis(octyloxy)benzene powder

Application Notes & Protocols for 1,4-Bis(octyloxy)benzene Powder Introduction 1,4-Bis(octyloxy)benzene is an organic compound utilized in various research and development applications, including materials science and as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 1,4-Bis(octyloxy)benzene Powder

Introduction

1,4-Bis(octyloxy)benzene is an organic compound utilized in various research and development applications, including materials science and as an intermediate in chemical synthesis.[1] As with any laboratory chemical, ensuring the safety of personnel and maintaining the integrity of the compound requires strict adherence to proper handling and storage protocols. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the necessary procedures for the safe management of 1,4-Bis(octyloxy)benzene powder. The protocols outlined below are designed to be self-validating systems, emphasizing the causality behind each step to foster a culture of safety and experimental reproducibility.

Hazard Identification and Risk Assessment

1,4-Bis(octyloxy)benzene is classified with specific hazards that necessitate careful handling. Understanding these risks is the foundational step in developing safe laboratory practices.

GHS Classification: According to supplier Safety Data Sheets (SDS), 1,4-Bis(octyloxy)benzene is classified as:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.

  • Skin corrosion/irritation (Category 2): Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

Primary Routes of Exposure:

  • Ingestion

  • Skin Contact

  • Eye Contact

  • Inhalation of dust particles

Risk Assessment Summary Table:

HazardAssociated RiskMitigation Strategy
Oral Toxicity Harmful or fatal if swallowed.Prohibit eating, drinking, and smoking in the laboratory.[2] Wash hands thoroughly after handling.[2]
Skin Irritation May cause redness, pain, and inflammation upon contact.[3]Wear appropriate chemical-resistant gloves and a lab coat at all times.[3][4]
Eye Irritation Direct contact can cause serious pain, redness, and potential damage.[3]Wear safety glasses with side shields or chemical safety goggles.[4][5]
Inhalation Inhaling fine powder can irritate the respiratory tract.Handle only in a well-ventilated area or within a chemical fume hood to minimize dust generation.[4]

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for both safe handling and experimental design.

PropertyValueSource
CAS Number 67399-94-4[1]
Molecular Formula C22H38O2[1]
Molecular Weight 334.54 g/mol [1]
Appearance White to off-white powder/crystalsN/A
Purity ≥98% (typical)[1]
Storage Temperature Room Temperature[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE must be deliberate and based on the specific hazards of 1,4-Bis(octyloxy)benzene.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to protect against accidental splashes or airborne powder.[4][5]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned to protect against skin contact.[4] For procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4][6] Gloves must be inspected for tears or punctures before each use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Respiratory Protection: All work that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation risk.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4]

PPE_Selection_Workflow start Start: Prepare to handle 1,4-Bis(octyloxy)benzene task_assessment Assess Task: Weighing, Transferring, or Solution Prep? start->task_assessment eye_protection Wear Safety Goggles or Safety Glasses with Side Shields task_assessment->eye_protection hand_protection Wear Nitrile Gloves (Inspect Before Use) eye_protection->hand_protection body_protection Wear Lab Coat (Fully Buttoned) hand_protection->body_protection fume_hood Is a Chemical Fume Hood Available and Operational? body_protection->fume_hood use_hood Perform work inside the Chemical Fume Hood fume_hood->use_hood  Yes use_respirator Use NIOSH-Approved Respirator with Particulate Filter fume_hood->use_respirator No   proceed Proceed with Task use_hood->proceed use_respirator->proceed Handling_Workflow cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_cleanup 3. Post-Procedure Phase prep_ppe Don Required PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Workspace in Chemical Fume Hood prep_ppe->prep_hood prep_waste Position Labeled Waste Container prep_hood->prep_waste weigh Tare Weigh Boat on Balance prep_waste->weigh dispense Carefully Dispense Powder using a Spatula weigh->dispense seal Securely Close Stock Container dispense->seal transfer Transfer Weighed Powder to Receiving Vessel seal->transfer dispose Dispose of Single-Use Items in Hazardous Waste transfer->dispose clean_tools Clean Reusable Tools and Workspace dispose->clean_tools remove_ppe Doff PPE Correctly clean_tools->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Workflow for Weighing 1,4-Bis(octyloxy)benzene Powder.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and ensuring laboratory safety.

  • Container: Keep the container tightly closed to prevent contamination and potential release. [2][7][8]Containers that have been opened must be carefully resealed and kept upright. [2][9]* Location: Store in a cool, dry, and well-ventilated area. [7][8]Avoid storing in direct sunlight.

  • Incompatible Materials: Store away from strong oxidizing agents. [10][11]A chemical compatibility chart should be consulted to prevent hazardous reactions. [12][13]* Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures

In the event of accidental exposure or spillage, immediate and correct action is vital.

6.1 Small Spill Management

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite. [2][9]Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal. [14][7][10]5. Clean: Clean the spill area thoroughly.

6.2 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [15]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. [15]Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice. * In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. [10][15]Seek immediate medical attention. * If Swallowed: Do NOT induce vomiting. [3]Rinse the mouth with water and call a POISON CENTER or physician immediately.

Waste Disposal

All waste containing 1,4-Bis(octyloxy)benzene, including contaminated PPE and absorbent materials, is considered chemical waste.

  • Collection: Collect waste in a dedicated, sealed, and properly labeled container. [14]* Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [2]Do not empty into drains or release into the environment. [14]

References

  • Safety Data Sheet. (n.d.). Chevron Phillips Chemical.
  • SAFETY DATA SHEET. (2014, September 11). Fisher Scientific.
  • Report | CAMEO Chemicals | NOAA. (n.d.). NOAA.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (1999, February 10). ThermoFisher.
  • 2,5-Bis(chloromethyl)1,4-bis(octyloxy)benzene (CAS No. 174230-68-3) SDS. (n.d.). Guidechem.
  • SAFETY DATA SHEET. (n.d.). Valero.
  • Personal protective equipment for handling 1,4-Bis(methoxymethyl)benzene. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet: 1,4-Bis[2-(5-phenyl oxazolyl)]-benzene. (n.d.). Astech Ireland.
  • ICSC 0015 - BENZENE. (n.d.). International Labour Organization.
  • Safety Data Sheet. (n.d.). BLD Pharmatech.
  • Safety Data Sheet. (n.d.). SIGMA-ALDRICH.
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • 1,4-Bis(octyloxy)benzene | 67399-94-4. (n.d.). Sigma-Aldrich.
  • Chemical Compatibility Chart. (n.d.). ISM.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • 1,4-BIS(OCTYLOXY)BENZENE AldrichCPR. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2014, December 3). Gelest, Inc..

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cold-Temperature Solubility of 1,4-Bis(octyloxy)benzene

Welcome to the Advanced Formulation Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with 1,4-Bis(octyloxy)benzene (and its derivatives).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with 1,4-Bis(octyloxy)benzene (and its derivatives).

While the long octyl chains of 1,4-Bis(octyloxy)benzene confer excellent solubility in organic solvents (like THF and chloroform) at room temperature[1], its highly symmetrical planar benzene core and flexible alkyl chains make it highly susceptible to interdigitation and crystallization when subjected to cold temperatures (e.g., 4°C storage or cold-room assays). This guide provides field-proven, thermodynamically grounded troubleshooting strategies to maintain supersaturation and prevent precipitation.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why does my 1,4-Bis(octyloxy)benzene solution immediately turn cloudy when transferred from the benchtop (25°C) to the refrigerator (4°C)? A: This is a thermodynamic failure driven by crystal lattice energy. At 25°C, the thermal energy ( kT ) in the solvent is sufficient to overcome the enthalpy of fusion ( ΔHfus​ ) of the molecule. As the temperature drops, the kinetic energy of the solvent decreases. The flexible octyloxy side chains, which normally aid in solvation[1], begin to undergo conformational locking. The molecules align, allowing strong intermolecular van der Waals forces to dominate, leading to rapid nucleation and subsequent crystallization.

Q2: I am using a standard lipid-based formulation (Long-Chain Triglycerides - LCTs), but the compound still precipitates at 4°C. What is the mechanistic flaw here? A: The flaw lies in the solvent's own phase transition. LCTs (like vegetable oils) have higher melting points and undergo their own partial crystallization at 4°C. When the lipid vehicle solidifies, it expels the solubilized 1,4-Bis(octyloxy)benzene, causing it to crash out. Solution: Switch to Medium-Chain Triglycerides (MCTs) combined with a co-solvent. MCTs have a significantly lower freezing point and maintain a higher solubilization capacity at cold temperatures.

Q3: How can I maintain a stable, aqueous-compatible stock solution for biological assays at cold temperatures without using harsh organic solvents? A: You must trap the molecule in a metastable amorphous state using a Supersaturated Lipid-Based Drug Delivery System (sLBDDS) . By dissolving the compound in a mixture of MCTs, a high-HLB surfactant (e.g., Polysorbate 80), and a polymeric precipitation inhibitor (like HPMC or PVP), you sterically hinder the nucleation process. Even if the temperature drops, the high glass transition temperature ( Tg​ ) of the polymer restricts the molecular mobility required for the 1,4-Bis(octyloxy)benzene molecules to arrange into a crystal lattice[2].

Q4: Can super-cooling techniques permanently prevent crystallization? A: Yes, under specific nanoscale confinements. By utilizing ultrahigh-pressure homogenization of a heated dispersion followed by rapid temperature quenching, you can create super-cooled amorphous colloidal dispersions. This nanoscale confinement completely suppresses the crystallization of both the lipid and the highly lipophilic compound, maintaining stability for months[3].

Part 2: Quantitative Data & Formulation Matrix

To optimize your formulation, compare the empirical solubilization capacities of different excipient matrices at varying temperatures.

Table 1: Solubilization Matrix for 1,4-Bis(octyloxy)benzene Equivalents

Formulation StrategyPrimary ExcipientCo-Solvent / InhibitorSolubility at 25°CSolubility at 4°CPhysical Stability (4°C, 30 days)
Pure Organic ChloroformNone> 50 mg/mL< 5 mg/mL (Crystals)Fails (Rapid Precipitation)
Standard Lipid LCT (Soybean Oil)None~ 20 mg/mL< 2 mg/mLFails (Vehicle Solidification)
Optimized SNEDDS MCT (Caprylic)Propylene Glycol (10%)~ 45 mg/mL~ 35 mg/mLMarginal (Slight Turbidity)
Supersaturated (sLBDDS) MCT (Caprylic)PVP / HPMC (5%)~ 85 mg/mL~ 80 mg/mLExcellent (Clear Solution)
Super-cooled Colloid MCT + Tween 80Rapid Thermal Quench~ 100 mg/mL~ 100 mg/mLExcellent (Amorphous State)

Part 3: Experimental Protocols

Protocol A: Preparation of a Cold-Stable Supersaturated Lipid-Based System (sLBDDS)

This protocol is a self-validating system; the final Dynamic Light Scattering (DLS) step ensures that no sub-visible nucleation has occurred.

  • Excipient Preparation: Weigh 55% Medium-Chain Triglycerides (MCT), 35% Surfactant (e.g., Polysorbate 80), and 10% Co-solvent (Propylene Glycol) into a glass vial.

  • Polymer Addition: Add 5% (w/w) of a precipitation inhibitor (e.g., HPMC) to the mixture.

  • Thermal Solubilization: Add 1,4-Bis(octyloxy)benzene at a concentration of 50 mg/mL. Heat the mixture to 60°C under continuous magnetic stirring at 500 RPM for 2 hours until a completely clear, isotropic mixture is formed. Causality: The thermal energy overcomes the lattice energy, while the polymer dissolves to form a steric barrier.

  • Controlled Cooling: Transfer the vial to an orbital shaker set at 25°C and 150 RPM for 24 hours to establish equilibrium[4].

  • Cold-Stress Test: Move the vial to a 4°C environment for 48 hours.

  • Validation (Self-Correction Step): Analyze the sample using Dynamic Light Scattering (DLS).

    • Pass: A single peak with a Polydispersity Index (PDI) < 0.3 indicates stable micelles.

    • Fail: Multiple peaks or a PDI > 0.5 indicates sub-visible nucleation. If this occurs, increase the HPMC concentration to 7.5% to increase the localized Tg​ and repeat.

Protocol B: Super-Cooled Amorphous Colloidal Dispersion
  • Melting: Dissolve 1,4-Bis(octyloxy)benzene in a liquid MCT at 90°C to ensure complete destruction of any crystal memory[3].

  • Aqueous Phase Prep: Heat an aqueous solution containing a high-HLB non-ionic surfactant to 90°C.

  • Homogenization: Combine the lipid and aqueous phases and subject them to ultrahigh-pressure homogenization (e.g., 1000 bar for 3 cycles) while maintaining the temperature at 90°C.

  • Thermal Quenching: Immediately plunge the resulting nanoemulsion into an ice-water bath (0°C). Causality: Rapid quenching prevents the molecules from organizing into a crystalline lattice, trapping them in an amorphous, super-cooled state due to nanoscale confinement[3].

Part 4: Visualizations & Workflows

Thermodynamic Pathway of Cold-Temperature Solubilization

G A 1,4-Bis(octyloxy)benzene Solution (25°C) B Temperature Drop (4°C) A->B C Decreased Kinetic Energy (kT < ΔHfus) B->C F Addition of MCTs + Precipitation Inhibitors (HPMC) B->F Optimized Formulation D Alkyl Chain Interdigitation & Nucleation C->D Unprotected E Crystallization / Precipitation D->E G Steric Hindrance & Elevated Local Tg F->G H Stable Amorphous / Supersaturated State (4°C) G->H Prevents Nucleation

Caption: Thermodynamic pathways comparing unprotected crystallization vs. polymer-inhibited supersaturation.

Experimental Workflow for Super-Cooled Colloidal Dispersions

Workflow Step1 Step 1: Thermal Solubilization (90°C in MCT) Step2 Step 2: High-Pressure Homogenization Step1->Step2 Mix with Aqueous Surfactant Step3 Step 3: Rapid Thermal Quenching (0°C) Step2->Step3 Prevent Crystal Memory Step4 Step4 Step3->Step4 Trap Amorphous State Step4->Step1 Fail (PDI > 0.5) Step5 Stable Nanoscale Confinement Step4->Step5 Pass

Caption: Workflow for creating super-cooled amorphous lipid-based colloids via thermal quenching.

References

  • Benchchem. 1,4-Diiodo-2,5-bis(octyloxy)benzene Synthesis and Properties.1

  • Benchchem. Technical Support Center: Optimizing the Solubility of Lipophilic Drugs in C10-C12 Glycerides.4

  • Pharmaceutical Technology. Lipid-Based Formulations.2

  • CORA (University College Cork). Supersaturated lipid-based drug delivery systems – exploring impact of lipid composition type and drug properties.Link

  • Universiteit Utrecht. Super-cooled and amorphous lipid-based colloidal dispersions for the delivery of phytosterols.3

Sources

Optimization

Technical Support Center: Troubleshooting 1,4-Bis(octyloxy)benzene Decomposition in High-Voltage Applications

Overview 1,4-Bis(octyloxy)benzene is a dialkoxybenzene derivative frequently utilized as a redox shuttle additive for overcharge protection in lithium-ion batteries and as a catholyte in non-aqueous redox flow batteries....

Author: BenchChem Technical Support Team. Date: March 2026

Overview 1,4-Bis(octyloxy)benzene is a dialkoxybenzene derivative frequently utilized as a redox shuttle additive for overcharge protection in lithium-ion batteries and as a catholyte in non-aqueous redox flow batteries. However, researchers frequently encounter rapid capacity fade and irreversible decomposition when operating cells at high voltages (>4.0V vs. Li/Li+). This guide provides mechanistic troubleshooting, structural mitigation strategies, and validated experimental protocols to stabilize this molecule.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does 1,4-Bis(octyloxy)benzene decompose so rapidly when my cell voltage exceeds 4.1V? A: The decomposition is driven by the extreme instability of the radical cation formed during electrochemical oxidation. When 1,4-bis(octyloxy)benzene is oxidized at the cathode, it loses an electron to form a reactive radical cation. Because the 2,5-positions on the benzene ring are unsubstituted, they possess high spin density. In a high-voltage environment, these exposed sites are highly susceptible to nucleophilic attack by solvent molecules or bimolecular radical-radical coupling (polymerization) 1. This irreversible chemical decomposition consumes the redox shuttle, leading to a loss of overcharge protection.

Q2: How can I synthetically modify the molecule to prevent this high-voltage decomposition? A: The most effective mitigation strategy is steric shielding . By introducing bulky functional groups—such as tert-butyl or trimethylsilyl (TMS) groups—at the 2,5-positions of the benzene ring, you physically block nucleophiles and other radicals from accessing the reactive sites of the radical cation 2. For example, synthesizing 2,5-di-tert-butyl-1,4-bis(octyloxy)benzene significantly extends the half-life of the radical cation from seconds to days, forcing the molecule to undergo reversible reduction at the anode instead of decomposing.

Q3: Does the choice of electrolyte solvent impact the decomposition rate? A: Yes, significantly. Linear carbonates, such as ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC), are highly reactive toward dialkoxybenzene radical cations and accelerate decomposition. Conversely, cyclic carbonates like ethylene carbonate (EC) and propylene carbonate (PC) exhibit lower nucleophilicity and provide a much more stable solvation environment for the oxidized shuttle 3. If you are observing rapid decomposition, transition to an EC/PC-rich electrolyte formulation.

Q4: How can I verify if my mitigation strategy worked before running a month-long battery cycling test? A: You can use ex-situ chemical oxidation coupled with UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy to measure the radical cation lifetime directly 4. This provides a predictive metric: if the radical cation decays within minutes in a cuvette, the shuttle will fail rapidly in a full cell.

Quantitative Data: Impact of Steric Shielding on Stability

(Note: Data extrapolated from benchmark dialkoxybenzene derivatives to illustrate the impact of 2,5-substitution on the 1,4-bis(octyloxy)benzene core).

Molecular Variant2,5-Position SubstituentOxidation Potential (vs Li/Li+)Radical Cation Half-LifeEst. Overcharge Cycles (100% at C/2)
1,4-Bis(octyloxy)benzene None (Hydrogen)~4.05 V< 1 minute< 10
1,4-Bis(trimethylsilyl)-2,5-bis(octyloxy)benzene Trimethylsilyl (TMS)~4.15 V~2 - 5 hours~80
2,5-Di-tert-butyl-1,4-bis(octyloxy)benzene tert-Butyl~3.95 V> 48 hours> 150
Experimental Protocols: Ex-Situ Validation of Radical Cation Stability

To avoid the time and expense of full-cell battery testing for unstable molecules, use this self-validating spectroscopic protocol to quantify the stability of your modified 1,4-bis(octyloxy)benzene derivatives.

Step 1: Radical Cation Generation

  • Action: In an argon-filled glovebox, dissolve the synthesized redox shuttle in anhydrous dichloromethane (DCM) to a concentration of 0.3 mM. Add a stoichiometric amount of a one-electron chemical oxidant, such as tris(2,4-dibromophenyl)aminium hexachloroantimonate.

  • Causality: DCM is explicitly chosen because it is a non-nucleophilic solvent that minimizes solvent-driven decomposition. This allows you to isolate and measure the intrinsic bimolecular stability of the radical cation. The chemical oxidant cleanly extracts one electron without introducing the complex interfacial variables of an electrode surface.

Step 2: Spectroscopic Monitoring (UV-Vis & EPR)

  • Action: Immediately transfer the oxidized solution to a hermetically sealed quartz cuvette. Monitor the absorption decay of the radical cation peak (typically in the 450–600 nm range) over 5 hours using UV-Vis spectroscopy. Concurrently, measure the decay of the unpaired electron spin signal using EPR spectroscopy.

  • Causality: UV-Vis tracks the electronic structure changes as the radical cation decomposes into diamagnetic byproducts (e.g., polymers or dealkylated quinones). EPR provides orthogonal confirmation by directly quantifying the concentration of unpaired spins, ensuring the optical decay is truly a loss of the radical species.

Step 3: Self-Validation & Baseline Check

  • Action: Verify the initial formation of the radical cation by identifying an isosbestic point in the first 5 minutes of the UV-Vis scan, and ensure the initial EPR signal intensity matches the theoretical yield based on the oxidant concentration.

  • Causality: This step makes the protocol self-validating. If no isosbestic point is observed, or the initial EPR signal is near zero, it proves the radical cation is decomposing faster than the mixing time (<1 second). This immediately validates that the molecular design lacks sufficient steric protection, saving you from proceeding to futile electrochemical testing.

Mechanistic Pathway Visualization

G cluster_0 High-Voltage Oxidation (>4.1V) cluster_1 Pathway A: Unmitigated (Failure) cluster_2 Pathway B: Mitigated (Success) Neutral 1,4-Bis(octyloxy)benzene (Neutral State) Radical Radical Cation Formed (High Spin Density at 2,5-positions) Neutral->Radical -1 e⁻ (Cathode) Decomp Irreversible Decomposition (Nucleophilic Attack / Polymerization) Radical->Decomp Unprotected Core Mitigation Steric Shielding Applied (e.g., 2,5-di-tert-butyl groups) Radical->Mitigation Synthetic Modification Failure Loss of Overcharge Protection Cell Failure Decomp->Failure Stable Stable Radical Cation Diffuses to Anode Mitigation->Stable Blocks Nucleophiles Regen Reversible Reduction (Neutral State Regenerated) Stable->Regen +1 e⁻ (Anode) Regen->Neutral Shuttle Cycle Complete

Divergent pathways of 1,4-bis(octyloxy)benzene at high voltages: decomposition vs. mitigation.

References
  • 1,4-Bis(trimethylsilyl)
  • Source: OSTI.
  • Long-Term Stability of Redox Mediators in Carbonate Solvents Source: PMC URL
  • Robust Redox Shuttles for Overcharge Protection of Lithium Ion Batteries Source: ACS Publications URL

Sources

Troubleshooting

preventing electrode passivation when using 1,4-Bis(octyloxy)benzene

Welcome to the Application Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when scaling up organic electrosynthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when scaling up organic electrosynthesis. A notorious culprit is electrode passivation—the sudden, silent death of electrochemical current.

When working with electron-rich aromatics like 1,4-Bis(octyloxy)benzene, passivation is nearly guaranteed if the electrochemical interface is not strictly managed. This guide dissects the causality behind this phenomenon and provides self-validating protocols to keep your electrodes active and your yields high.

Diagnostic Desk: Frequently Asked Questions

Q1: Why does 1,4-Bis(octyloxy)benzene cause rapid current decay on my working electrode? A1: The root cause lies in the inherent electrochemical reactivity of dialkoxybenzenes. Upon anodic oxidation, 1,4-Bis(octyloxy)benzene loses an electron to form a highly reactive radical cation. If the local concentration of this intermediate at the electrode surface is too high, or if it lacks immediate thermodynamic stabilization, it undergoes rapid intermolecular coupling. This leads to the deposition of an insulating poly(phenylene) or poly(ether) film directly onto the anode, completely blocking further electron transfer[1].

Q2: How can I prevent this insulating film from forming without altering my target substrate? A2: The most thermodynamically sound strategy is transitioning from direct to indirect electrolysis using redox mediators. By introducing a mediator (e.g., N-oxyl radicals, halogens, or transition metals), the primary electron transfer occurs between the electrode and the mediator. The oxidized mediator then diffuses into the bulk solution to oxidize the 1,4-Bis(octyloxy)benzene homogeneously. This prevents the localized buildup of reactive radical cations at the electrode surface, effectively eliminating polymer film formation[2][3].

Q3: Can modifying the working electrode itself mitigate this passivation? A3: Yes, interfacial engineering is highly effective. Modifying a bare glassy carbon or graphite electrode with a conductive polymer, such as polyaniline (PANI), creates a protective buffer. The PANI layer prevents the direct electrodeposition of organic intermediates onto the carbon surface while maintaining excellent electrical conductivity, thereby preventing passivation[4].

Q4: I am using a sacrificial metal anode in a reductive setup involving this compound. Why am I still seeing passivation? A4: In reductive electrosynthesis, sacrificial anodes (e.g., Zn, Mg) are used to charge-balance the cathode. Passivation here is usually not from the organic substrate, but from the formation of an insulating native metal-oxide film or the accumulation of insoluble organometallic byproducts at the anode surface. This requires optimizing the supporting electrolyte (e.g., adding halide ions to continuously strip the oxide layer)[5].

Mechanistic Visualization

G BOB 1,4-Bis(octyloxy)benzene (BOB) RadCat Radical Cation [BOB]•+ (Highly Reactive) BOB->RadCat Anodic Oxidation (-e⁻) Passivation Oligomerization/Polymerization (Electrode Passivation) RadCat->Passivation Direct Electrolysis (High local conc.) Stabilized Mediated Electron Transfer (Product Formation) RadCat->Stabilized Indirect Electrolysis (Redox Mediators)

Fig 1. Mechanistic divergence of 1,4-Bis(octyloxy)benzene during anodic oxidation.

Strategy Matrix: Quantitative Comparison of Mitigation Tactics

Mitigation StrategyMechanism of ActionImplementation ComplexityRelative CostEfficacy vs. Passivation
Indirect Electrolysis Homogeneous electron transfer via redox mediatorsLowLow to Medium>95% reduction in film formation
Electrode Modification PANI coating prevents direct surface adsorptionMedium (Requires pre-electrolysis)Low~85% sustained current over 24h
Pulsed Electrolysis Waveform modulation strips nascent oligomersHigh (Requires advanced potentiostat)High~70% improvement
Flow Chemistry Microfluidics minimize residence time at anodeHigh (Requires flow setup)High>90% reduction in film formation

Bench Protocols: Self-Validating Workflows

As an application scientist, I insist that every protocol must validate itself. If a step fails, the system should tell you immediately.

Protocol A: Implementing Indirect Electrolysis (Redox Mediation)

Causality: By shifting the oxidation event to a mediator, we physically separate the radical cation generation from the electrode surface, neutralizing the primary cause of polymerization.

  • Electrolyte Preparation: Dissolve 0.1 M LiClO₄ (supporting electrolyte) in a highly stabilizing solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) mixed with dichloromethane (1:1 v/v).

    • Validation Check: The solution must be optically clear; turbidity indicates poor electrolyte solvation, which will skew cell resistance and artificially drop current.

  • Mediator Addition: Add 10 mol% of a triarylamine-based redox mediator (e.g., tris(4-bromophenyl)amine).

  • Substrate Introduction: Add 1.0 mmol of 1,4-Bis(octyloxy)benzene.

  • Controlled-Potential Electrolysis: Set the working electrode potential to +1.05 V vs. Ag/AgCl (a potential sufficient to oxidize the mediator, but strictly below the direct oxidation potential of the substrate).

  • Validation Check: Monitor the chronoamperometry curve. A stable, steady-state current indicates successful mediated turnover. A rapid exponential decay indicates the applied potential is too high, causing direct substrate oxidation and subsequent passivation.

Protocol B: Polyaniline (PANI) Working Electrode Modification

Causality: We sweep the potential rather than holding it constant to ensure a uniform, self-limiting PANI morphology. This is critical for preventing pinhole defects where localized passivation of 1,4-Bis(octyloxy)benzene could still occur[4].

  • Surface Preparation: Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry. Sonicate in Milli-Q water and ethanol for 5 minutes each to remove micro-abrasives.

  • Electropolymerization Bath: Prepare an aqueous solution of 0.1 M aniline monomer in 1.0 M H₂SO₄.

  • Cyclic Voltammetry Deposition: Perform cyclic voltammetry from -0.2 V to +0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10 cycles.

  • Validation Check: You should observe the growth of distinct redox peaks corresponding to the leucoemeraldine/emeraldine transitions. If peak current does not increase with each cycle, the carbon surface is contaminated and must be re-polished.

  • Conditioning: Rinse the modified electrode with deionized water and cycle it in a blank, monomer-free 1.0 M H₂SO₄ solution until a stable capacitive background is achieved.

Troubleshooting Logic Tree

G Start Current Drop Detected (Passivation Event) CheckMed Are Redox Mediators Present? Start->CheckMed AddMed Implement Indirect Electrolysis CheckMed->AddMed No CheckElec Is Electrode Surface Modified? CheckMed->CheckElec Yes ModElec Apply PANI or Nanoparticle Coating CheckElec->ModElec No OptHydro Optimize Mass Transport (Flow Cell/Pulsing) CheckElec->OptHydro Yes

Fig 2. Troubleshooting logic tree for resolving anodic passivation events.

Sources

Optimization

resolving oxidation irreversibility of 1,4-Bis(octyloxy)benzene in CV scans

Troubleshooting Guide: Oxidation Irreversibility in 1,4-Bis(octyloxy)benzene Welcome to the Electrochemistry Technical Support Center. This guide is specifically designed for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Oxidation Irreversibility in 1,4-Bis(octyloxy)benzene

Welcome to the Electrochemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering irreversible cyclic voltammetry (CV) waves when analyzing 1,4-Bis(octyloxy)benzene and related dialkoxybenzene derivatives.

Below, you will find an in-depth mechanistic breakdown, a troubleshooting FAQ, validated experimental protocols, and parameter optimization tables to help you restore chemical reversibility in your electrochemical system.

Diagnostic Overview: The EC Mechanism

When 1,4-Bis(octyloxy)benzene is subjected to anodic sweeps in a cyclic voltammetry experiment, it undergoes a single-electron transfer to form a radical cation. While the 1 and 4 positions of the benzene ring are sterically protected by the bulky octyloxy chains, the ortho positions (2, 3, 5, and 6) remain exposed.

This localized spin density makes the intermediate highly reactive. If the radical cation is not stabilized, it rapidly undergoes follow-up chemical reactions—such as second-order dimerization or pseudo-first-order nucleophilic attack by trace water or solvent impurities[1]. This creates an Electrochemical-Chemical (EC) mechanism , where the chemical consumption of the oxidized species prevents its reduction on the reverse scan, leading to an irreversible wave.

EC_Mechanism A 1,4-Bis(octyloxy)benzene (Neutral) B Radical Cation (Unstable Intermediate) A->B -e⁻ (E-step) Electrode Oxidation B->A +e⁻ Reverse Scan (If fast) C Degradation Products (Dimers / Nucleophilic Adducts) B->C k_c (C-step) Follow-up Reaction

Electrochemical-Chemical (EC) mechanism of 1,4-Bis(octyloxy)benzene oxidation.

Frequently Asked Questions (FAQs)

Q1: Why does the cyclic voltammogram of 1,4-Bis(octyloxy)benzene exhibit an irreversible oxidation peak, even at standard scan rates (0.1 V/s)? A1: The irreversibility is a hallmark of an EC mechanism. The chemical step (C-step) consuming the radical cation has a rate constant ( kc​ ) that is significantly faster than the timescale of your 0.1 V/s CV sweep. Because the oxidized species is consumed before the potential is reversed, the cathodic return peak ( Ipc​ ) is entirely absent.

Q2: How can I determine if the irreversibility is due to an EC mechanism rather than slow heterogeneous electron transfer at the electrode? A2: You must perform a variable scan rate study. Cyclic voltammetry is unique in its ability to manipulate the experimental timescale. By systematically increasing the scan rate ( ν ), you decrease the time the radical cation spends in the diffusion layer. If the mechanism is EC, increasing the scan rate will eventually outcompete the chemical reaction, and the chemical reversibility (measured by the Ipc​/Ipa​ ratio) will recover towards 1.0[2]. If the issue were slow electron transfer kinetics, increasing the scan rate would only widen the peak separation ( ΔEp​ ) without restoring the return peak.

Q3: I have increased the scan rate to 2.0 V/s, but the wave is still irreversible. What environmental variables should I manipulate next? A3: If standard scan rate adjustments are insufficient to outrun the C-step, you must thermodynamically or kinetically suppress the follow-up chemical reaction:

  • Temperature: Lowering the electrochemical cell temperature (e.g., to -40 °C) exponentially decreases the rate constant ( kc​ ) of the C-step according to the Arrhenius equation.

  • Solvent/Electrolyte: Switch to a rigorously anhydrous, non-nucleophilic solvent system. Dichloromethane (DCM) is highly preferred over Acetonitrile (MeCN) for stabilizing radical cations, as MeCN can sometimes participate in nucleophilic attack. Pair this with a weakly coordinating electrolyte like Tetrabutylammonium hexafluorophosphate ( TBAPF6​ )[3].

  • Analyte Concentration: If the degradation pathway is dimerization (a second-order process), lowering the bulk concentration of 1,4-Bis(octyloxy)benzene from 1.0 mM to 0.1 mM will significantly reduce the statistical probability of radical coupling.

Experimental Protocols

To systematically resolve this issue, follow these self-validating methodologies.

Protocol 1: Variable Scan Rate Voltammetry for Kinetic Extraction

Objective: To outrun the C-step kinetics and validate the EC mechanism by observing the recovery of the return peak.

  • Electrolyte Preparation: Prepare a 1.0 mM solution of 1,4-Bis(octyloxy)benzene in anhydrous Dichloromethane (DCM) containing 0.1 M TBAPF6​ .

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry. Rinse thoroughly with ultrapure water and sonicate in ethanol for 2 minutes to remove residual particulates.

  • Deoxygenation: Transfer the solution to a sealed electrochemical cell and purge with high-purity Argon for 15 minutes. Maintain an Argon blanket during all measurements.

  • Baseline Acquisition: Record a baseline cyclic voltammogram at 0.05 V/s to identify the anodic peak potential ( Epa​ ).

  • Kinetic Sweeps: Execute a series of CV scans at logarithmically increasing scan rates: 0.1, 0.5, 1.0, 5.0, 10, and 50 V/s.

    • Critical Step: Enable positive feedback iR compensation for scan rates > 1.0 V/s to correct for ohmic drop, which artificially distorts peak shapes at high speeds.

  • Data Analysis: Measure the anodic ( Ipa​ ) and cathodic ( Ipc​ ) peak currents. Calculate the Ipc​/Ipa​ ratio for each scan rate. A ratio approaching 1.0 at higher scan rates confirms the EC mechanism and allows for the calculation of kc​ via Nicholson-Shain analysis.

Protocol 2: Rigorous Anhydrous Environmental Control

Objective: To eliminate pseudo-first-order nucleophilic attack by trace water on the radical cation.

  • Solvent Purification: Pass DCM through activated alumina columns (solvent purification system) and store over activated 3Å molecular sieves for 48 hours prior to use.

  • Electrolyte Drying: Recrystallize TBAPF6​ from an ethanol/water mixture. Dry the purified crystals under dynamic vacuum at 90 °C for 24 hours.

  • Glovebox Assembly: Transfer all materials into an Argon-filled glovebox maintained at < 0.5 ppm H2​O and < 0.5 ppm O2​ .

  • Measurement: Assemble the cell and conduct the CV measurements entirely within the glovebox environment to ensure zero atmospheric ingress[3].

Troubleshooting_Workflow Start Irreversible Oxidation Wave Observed in CV Step1 Increase Scan Rate (> 1 V/s) Start->Step1 Decision1 Reversibility Restored? Step1->Decision1 Path1 Extract k_c (Kinetic Analysis) Decision1->Path1 Yes Step2 Purify Solvent & Electrolyte (Remove Nucleophiles/H2O) Decision1->Step2 No Step3 Lower Temperature (e.g., -20°C to -40°C) Step2->Step3 Path2 Stable Radical Cation Achieved Step3->Path2

Systematic troubleshooting workflow to resolve oxidation irreversibility.

Data Presentation: Parameter Optimization

The following table summarizes the expected quantitative impact of manipulating various experimental parameters on the chemical reversibility of 1,4-Bis(octyloxy)benzene.

Table 1: Parameter Optimization for Restoring Chemical Reversibility

Parameter AdjustedTypical Range TestedEffect on Ipc​/Ipa​ RatioMechanistic Rationale
Scan Rate ( ν ) 0.05 V/s to 50 V/sIncreases towards 1.0Outruns the follow-up chemical reaction (C-step) timescale[2].
Temperature ( T ) 25 °C to -40 °CIncreases towards 1.0Exponentially reduces the kinetic rate constant ( kc​ ) of the C-step.
Water Content 100 ppm to < 1 ppmIncreases towards 1.0Eliminates nucleophilic attack on the highly reactive radical cation[3].
Analyte Concentration 10.0 mM to 0.1 mMIncreases (if dimerization)Reduces the probability and rate of second-order radical coupling.
References
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Materials Chemistry A - RSC Publishing (Substituted 1,4-dimethoxybenzenes)
  • The spectroelectrochemical behaviour of 1,4‐dimethoxypillar[5]arene (P5A)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Bis(octyloxy)benzene Degradation in Lithium-Ion Batteries

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and battery engineers in identifying and mitigating the degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and battery engineers in identifying and mitigating the degradation pathways of 1,4-Bis(octyloxy)benzene.

While 1,4-dialkoxybenzenes are highly regarded as redox shuttles for overcharge protection in lithium-ion batteries, their long-term stability is heavily dependent on the survivability of their radical cation state[1]. This guide provides a self-validating framework to isolate, quantify, and mechanistically understand the degradation products of 1,4-Bis(octyloxy)benzene during extended electrochemical cycling.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My lithium-ion coin cells containing 1,4-Bis(octyloxy)benzene are failing overcharge protection after only a few cycles. What is the primary chemical cause? A: The failure is almost certainly due to the bimolecular decomposition of the redox shuttle's radical cation ( S∙+ )[1][2]. During overcharge, 1,4-Bis(octyloxy)benzene is oxidized at the cathode to form a radical cation. Unlike robust shuttles such as 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), 1,4-Bis(octyloxy)benzene lacks bulky steric protecting groups at the 2, 3, 5, and 6 positions on the aromatic ring[3][4]. This leaves the aromatic core highly vulnerable to radical-radical coupling (dimerization/polymerization) or nucleophilic attack by the carbonate solvent, permanently removing the active shuttle from the electrolyte pool.

Q2: What specific degradation products should I be targeting in my post-mortem analysis? A: You should calibrate your analytical instruments to detect two primary classes of degradation products:

  • Dealkylation Products: At high potentials (>4.2 V vs. Li/Li+), the O-C bond of the octyloxy chain can undergo irreversible cleavage[1]. This dealkylation pathway typically yields 1,4-benzoquinone (or hydroquinone, depending on the local redox environment) and octanol or octene byproducts[5].

  • Oligomers/Dimers: Due to the unprotected ring positions, radical cations will undergo ring-addition reactions, forming biphenyl-like dimers or higher-order oligomers[4].

Q3: How can I predict the longevity of this redox shuttle without running a month-long coin cell overcharge test? A: You should utilize ex-situ UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy to measure the half-life of the radical cation[2]. By using a chemical oxidant (e.g., tris(2,4-dibromophenyl)aminium hexachloroantimonate) to generate the radical cation in a controlled environment, you can monitor the decay of the EPR signal or the UV-Vis absorption peak. The decay rate of the radical cation in solution directly correlates with the number of overcharge cycles the battery can survive[6].

Part 2: Data Presentation & Analytical Signatures

To streamline your mass spectrometry and spectroscopy workflows, refer to the tables below summarizing the quantitative data and analytical signatures of 1,4-Bis(octyloxy)benzene and its primary degradation products.

Table 1: Target Degradation Products and Analytical Signatures
Chemical SpeciesMechanism of FormationExpected m/z (LC-MS, ESI+)Key FTIR/NMR Signatures
1,4-Bis(octyloxy)benzene N/A (Parent Molecule)334.3 1 H NMR: ~6.8 ppm (aromatic), ~3.9 ppm (O-CH 2​ )
1,4-Benzoquinone Dealkylation (O-C cleavage)109.0 [M+H] + FTIR: Strong C=O stretch at ~1660 cm −1
Octanol / Octene Dealkylation byproduct131.1 / 113.1GC-MS preferred; loss of aromatic signatures
Biphenyl Dimers Radical-radical ring addition666.6 [M] + 1 H NMR: Complex multiplet at 7.0-7.5 ppm
Solvent Adducts Nucleophilic attack by EC/EMCVariable (+ solvent mass)Shift in O-CH 2​ peaks, new carbonate stretches
Table 2: Diagnostic Techniques for Redox Shuttle Failure
Analytical TechniquePurpose in TroubleshootingCausality / Insight Provided
Cyclic Voltammetry (CV) Measure electrochemical reversibilityA shifting or shrinking oxidation peak indicates irreversible chemical degradation of the oxidized species[7].
UV-Vis Spectroscopy Monitor radical cation stabilityRapid decay of the absorption maximum indicates poor steric protection and imminent overcharge failure[2].
LC-MS (TOF) Identify high-mass byproductsConfirms the presence of dimers/oligomers resulting from ring-addition reactions[5].
GC-MS Identify volatile byproductsConfirms dealkylation by detecting cleaved octyl chains (octane, octene, octanol)[5].

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the intended reversible redox shuttle cycle and the irreversible degradation pathways encountered during battery overcharge.

RedoxDegradation Parent 1,4-Bis(octyloxy)benzene (Neutral) Radical Radical Cation (S•+) (Unstable) Parent->Radical Oxidation at Cathode (> 4.0 V) Anode Reduction at Anode (Intended Cycle) Radical->Anode Diffusion Dimer Dimerization/Polymerization (Ring Addition) Radical->Dimer Lack of Steric Hindrance Quinone 1,4-Benzoquinone + Octanol (Dealkylation) Radical->Quinone High Potential O-C Cleavage Anode->Parent Regeneration Failure Overcharge Protection Failure Dimer->Failure Quinone->Failure

Fig 1: Intended redox shuttle cycle vs. irreversible degradation pathways of 1,4-Bis(octyloxy)benzene.

Part 4: Experimental Methodologies & Protocols

To ensure scientific integrity, every diagnostic approach must be a self-validating system. Below are the step-by-step methodologies for both predictive ex-situ screening and post-mortem in-situ analysis.

Protocol A: Ex-Situ Radical Cation Stability Assay (Predictive)

Purpose: To quantify the chemical half-life of the 1,4-Bis(octyloxy)benzene radical cation without the confounding variables of a full battery assembly[6].

  • Preparation of Analyte: Dissolve 1,4-Bis(octyloxy)benzene in anhydrous dichloromethane (DCM) to achieve a concentration of 3.0×10−4 M inside an argon-filled glovebox.

  • Preparation of Oxidant: Prepare a stoichiometric equivalent solution of the chemical oxidant tris(2,4-dibromophenyl)aminium hexachloroantimonate (Magic Blue derivative) in DCM[6].

  • Radical Generation: Inject the oxidant into the analyte solution within a sealed quartz cuvette. The immediate color change (disappearance of the oxidant's dark green color) signifies the electron transfer and formation of the 1,4-Bis(octyloxy)benzene radical cation[6].

  • UV-Vis/EPR Monitoring: Immediately place the cuvette in a UV-Vis spectrometer or EPR cavity. Monitor the decay of the radical cation's characteristic absorption peak (typically between 400-600 nm) over 5 hours.

  • Data Interpretation: Calculate the half-life ( t1/2​ ). A half-life of less than 2 hours strongly correlates with premature overcharge failure due to ring-addition or dealkylation.

Protocol B: Post-Mortem Electrolyte Extraction and LC-MS Analysis

Purpose: To definitively identify the chemical structures of the degradation products (e.g., quinones, dimers) from a failed coin cell[5].

  • Cell Disassembly: Following the failure of the coin cell during an overcharge test, transfer the cell into an argon-filled glovebox. Carefully decrimp the cell.

  • Solvent Extraction: Extract the separator and the electrodes. Place them in a centrifuge tube containing 2.0 mL of LC-MS grade acetonitrile. Vortex for 5 minutes to extract the residual electrolyte, unreacted redox shuttle, and soluble degradation products.

  • Filtration: Pass the extract through a 0.2 μ m PTFE syringe filter to remove carbon black, binder, and active material particulates.

  • LC-MS Analysis: Inject 5 μ L of the filtrate into a High-Resolution LC-MS (e.g., Q-TOF). Utilize an ESI source in positive ion mode.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (both containing 0.1% formic acid).

  • Mass Identification: Extract ion chromatograms (EIC) for m/z 109.0 (1,4-benzoquinone) and m/z 666.6 (dimerized shuttle). Compare isotopic distribution patterns against theoretical models to confirm the degradation mechanism.

AnalyticalWorkflow Disassembly Coin Cell Disassembly Extraction Acetonitrile Extraction Disassembly->Extraction Filtration 0.2 µm PTFE Filtration Extraction->Filtration Analysis LC-MS / GC-MS Analysis Filtration->Analysis Identification Dealkylation & Dimer Identification Analysis->Identification

Fig 2: Standard operating procedure for post-mortem extraction and mass spectrometry analysis.

References

  • Spectroelectrochemical Studies of Redox Shuttle Overcharge Additive for LiFePO4 Based Li-Ion Batteries Source: ResearchGate URL:[Link]

  • The fate of phenothiazine-based redox shuttles in lithium-ion batteries Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Robust Redox Shuttles for Overcharge Protection of Lithium Ion Batteries Source: American Chemical Society (ACS) URL:[Link]

  • A fast, inexpensive method for predicting overcharge performance in lithium-ion batteries Source: Energy & Environmental Science (RSC) URL:[Link]

  • An extremely durable redox shuttle additive for overcharge protection of lithium-ion batteries Source: ResearchGate URL:[Link]

  • The lightest organic radical cation for charge storage in redox flow batteries Source: PMC - NIH URL:[Link]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries Source: ACS Energy Letters URL:[Link]

Sources

Optimization

overcoming steric hindrance in 1,4-Bis(octyloxy)benzene functionalization

Welcome to the technical support center for the functionalization of 1,4-Bis(octyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1,4-Bis(octyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity and handling of 1,4-Bis(octyloxy)benzene.

Q1: Why is the functionalization of 1,4-Bis(octyloxy)benzene challenging?

The primary challenge arises from steric hindrance. The two bulky octyloxy groups on the benzene ring physically obstruct the approach of reagents to the ortho positions (the carbon atoms adjacent to the octyloxy groups). This steric shielding significantly reduces the reactivity of these sites towards many common electrophilic aromatic substitution reactions.

Q2: What is the expected regioselectivity for electrophilic aromatic substitution on 1,4-Bis(octyloxy)benzene?

The two octyloxy groups are activating, ortho-para directing substituents.[1][2] However, due to the significant steric hindrance at the ortho positions, electrophilic substitution predominantly occurs at the positions para to one of the octyloxy groups, which are the same available positions on the benzene ring.

Q3: Are there any specific safety precautions to consider when working with 1,4-Bis(octyloxy)benzene and its functionalization reactions?

Standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reactions discussed, such as those involving organolithium reagents, require anhydrous and inert atmosphere conditions. Organolithium reagents like n-butyllithium and sec-butyllithium are pyrophoric and must be handled with extreme care. Always work in a well-ventilated fume hood.

Q4: Can I use Friedel-Crafts reactions to functionalize 1,4-Bis(octyloxy)benzene?

Friedel-Crafts alkylation and acylation are often challenging with 1,4-Bis(octyloxy)benzene.[3] The bulky octyloxy groups can chelate to the Lewis acid catalyst, deactivating it. Furthermore, the steric hindrance makes the ortho positions largely inaccessible to the electrophile. Alternative methods are often more successful.

Q5: What are the most promising strategies for functionalizing the ortho positions of 1,4-Bis(octyloxy)benzene?

Directed ortho-metalation (DoM) is a powerful strategy to overcome steric hindrance and achieve functionalization at the ortho position.[4] This technique involves the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the functionalization of 1,4-Bis(octyloxy)benzene.

Issue 1: Low Yield in Electrophilic Aromatic Substitution (e.g., Bromination, Nitration)

Possible Causes:

  • Steric Hindrance: The bulky octyloxy groups impede the approach of the electrophile.

  • Insufficiently Reactive Electrophile: The electrophile may not be potent enough to overcome the steric barrier.

  • Deactivation by Reaction Conditions: In strongly acidic media (e.g., nitration), the oxygen atoms of the octyloxy groups can be protonated, reducing their activating effect.

Solutions & Protocols:

  • Use of More Reactive Brominating Agents: For bromination, instead of Br₂, consider using N-Bromosuccinimide (NBS) which can be more effective for electron-rich and sterically hindered systems.[5][6]

    Protocol 1: Regioselective Bromination using NBS

    • Dissolve 1,4-Bis(octyloxy)benzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

  • Milder Nitration Conditions: For nitration, avoid harsh conditions like concentrated sulfuric and nitric acid. Consider using milder nitrating agents.

Issue 2: Failure of Ortho-Functionalization via Directed Ortho-Metalation (DoM)

Possible Causes:

  • Incorrect Organolithium Reagent: The choice of organolithium reagent is crucial.

  • Improper Reaction Conditions: Temperature control and inert atmosphere are critical for the success of DoM.

  • Inefficient Quenching: The electrophile may not be reactive enough to trap the aryllithium intermediate.

Solutions & Protocols:

  • Optimization of Organolithium Reagent and Conditions: sec-Butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often more effective than n-butyllithium (n-BuLi) for hindered substrates.[7] The reaction must be conducted at low temperatures (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    Protocol 2: Directed Ortho-Lithiation and Silylation

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 1,4-Bis(octyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add TMEDA (1.2 eq) to the solution.

    • Cool the mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Issue 3: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Possible Causes:

  • Sterically Hindered Substrate: The bulky octyloxy groups can hinder the oxidative addition step in the catalytic cycle.[8]

  • Catalyst Inactivity: Standard palladium catalysts may not be active enough for this challenging substrate.[8]

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical for promoting the reaction.

Solutions & Protocols:

  • Use of Bulky, Electron-Rich Ligands: For Suzuki-Miyaura coupling with a halogenated 1,4-Bis(octyloxy)benzene derivative, employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

    Table 1: Recommended Catalysts and Ligands for Suzuki-Miyaura Coupling

    Catalyst Precursor Ligand Base Solvent System
    Pd₂(dba)₃ SPhos or XPhos K₃PO₄ Toluene/Water

    | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane/Water |

    Protocol 3: Suzuki-Miyaura Cross-Coupling

    • In a reaction vial, combine the bromo-1,4-Bis(octyloxy)benzene (1.0 eq), the desired boronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • Add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Add the degassed solvent system (e.g., toluene/water, 10:1).

    • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

III. Advanced Strategies: C-H Activation

For direct functionalization without pre-halogenation, transition-metal-catalyzed C-H activation is a promising, though advanced, strategy.[9][10][11][12]

Concept: Palladium-Catalyzed C-H Functionalization

This approach utilizes a directing group to guide a palladium catalyst to selectively activate a specific C-H bond, typically in the ortho position.[9] The resulting metallacycle can then react with various coupling partners. While this is a cutting-edge area, it offers a more atom-economical route to functionalized products.

Diagram 1: Conceptual Workflow for C-H Activation

G cluster_0 C-H Activation Strategy A 1,4-Bis(octyloxy)benzene with Directing Group (DG) E Formation of Palladacycle A->E Coordination B Palladium Catalyst (e.g., Pd(OAc)₂) B->E C Oxidant F C-C or C-X Bond Formation C->F D Coupling Partner D->F E->F Reaction with Coupling Partner G Functionalized Product F->G H Catalyst Regeneration F->H H->B Catalytic Cycle

Caption: A generalized workflow for palladium-catalyzed C-H activation.

IV. Visual Summaries

Diagram 2: Steric Hindrance in 1,4-Bis(octyloxy)benzene

Caption: Illustration of steric hindrance by octyloxy groups.

Diagram 3: Directed Ortho-Metalation (DoM) Mechanism

Caption: Simplified mechanism of Directed Ortho-Metalation.

V. References

  • 13 Synthesis 2018, 50 (18), 3696-3707.

  • 8 Benchchem.

  • 9 PMC.

  • 14

  • 10

  • 11

  • 12 Rennes Institute of Chemical Sciences.

  • 15

  • [Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][8][13][14]triazines.]()

  • 16 Organic Chemistry Portal.

  • 17 RSC Advances.

  • 18

  • 19 Tetrahedron Letters.

  • 1 MSU chemistry.

  • 20 PMC.

  • 21 ResearchGate.

  • 5 PMC.

  • 22 New Journal of Chemistry (RSC Publishing).

  • 6 ResearchGate.

  • 23 Organic Chemistry Portal.

  • 3 Master Organic Chemistry.

  • 24 ResearchGate.

  • 7 Semantic Scholar.

  • 25 CECRI, Karaikudi.

  • 26 Beilstein Journals.

  • 2 Chemistry LibreTexts.

  • Chemistry LibreTexts.

  • 27 Organic Chemistry Portal.

  • 28 Jacques Mortier.

  • 29 MDPI.

  • 30 Benchchem.

  • 31 YouTube.

  • 4 Wikipedia.

  • 32 Benchchem.

  • 33 Organic & Biomolecular Chemistry (RSC Publishing).

  • 34 ResearchGate.

  • 35 ResearchGate.

  • 36 New Journal of Chemistry (RSC Publishing).

  • 37 Google Patents.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1,4-Bis(octyloxy)benzene (BOB) Redox Shuttles

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers and scientists developing 1,4-Bis(octyloxy)benzene (BOB) and related dialkoxybenzene derivatives for use as redox shuttle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers and scientists developing 1,4-Bis(octyloxy)benzene (BOB) and related dialkoxybenzene derivatives for use as redox shuttles in overcharge protection or as catholytes in non-aqueous redox flow batteries (NRFBs).

Below, you will find diagnostic FAQs, structural stabilization strategies, and self-validating experimental protocols to ensure the long cycle life of your redoxmers.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My 1,4-bis(octyloxy)benzene (BOB) cells exhibit rapid capacity fade and irreversible cyclic voltammetry (CV) waves. What is the primary degradation mechanism? Causality Analysis: When BOB is oxidized to its radical cation (BOB•+), the unpaired spin density is highly localized on the aromatic ring and the adjacent oxygen atoms. This electronic state makes the molecule highly susceptible to two primary parasitic pathways:

  • Ring Addition/Dimerization: Radical-radical coupling or solvent nucleophilic attack at the sterically unprotected 2, 3, 5, and 6 positions on the benzene ring[1][2].

  • O-Dealkylation: Cleavage of the O-C(octyl) bond, driven by thermodynamic instability in high-dielectric environments[1][3]. The irreversible CV wave indicates an EC (Electrochemical-Chemical) mechanism, where the radical cation is consumed by these chemical reactions before it can be reduced back to its neutral state.

Q2: How can I synthetically modify the BOB core to suppress these parasitic reactions without losing the solubility benefits of the octyl chains? Causality Analysis: To prevent ring addition, you must introduce steric shielding. The field-proven approach is to synthesize 2,5-di-tert-butyl-1,4-bis(octyloxy)benzene. The bulky tert-butyl groups at the 2 and 5 positions physically block the intermolecular coupling of the highly reactive radical cations[2][4]. To suppress O-dealkylation and simultaneously raise the redox potential for higher energy density, apply a fluorination strategy to the alkoxy chains (e.g., replacing the alpha/beta protons of the octyl chain with fluorine). Fluorination lowers the HOMO energy level, increasing the oxidation potential, while significantly increasing the thermodynamic barrier to O-C bond cleavage[5][6].

Q3: I am observing steady degradation even with sterically protected redoxmers. Could my electrolyte be the issue? Causality Analysis: Yes. The kinetic stability of dialkoxybenzene radical cations is highly solvent-dependent. Solvents with high proton-solvating ability or strong nucleophilicity (like Propylene Carbonate, PC) actively accelerate O-dealkylation and demethylation/dealkylation pathways[2][7]. Solution: Transition to an acetonitrile (MeCN) based electrolyte with a weakly coordinating anion, such as 0.5 M LiTFSI or TEABF₄. MeCN provides a wide electrochemical window and lacks the nucleophilic oxygen centers present in carbonate solvents, thereby extending the radical half-life[7][8].

Part 2: Visualizing Degradation & Stabilization

G A 1,4-Bis(octyloxy)benzene (Neutral) B Radical Cation (Charged) A->B Oxidation C Ring Addition / Dimerization B->C Unprotected Ring D O-Dealkylation B->D Nucleophilic Attack E Steric Shielding (e.g., 2,5-di-tert-butyl) B->E Synthetic Mod F Fluorination (e.g., -CF2-) B->F Synthetic Mod G Stable Radical Cation (Long Cycle Life) E->G Blocks Ring Addition F->G Blocks O-Dealkylation

Fig 1. Degradation pathways of BOB radical cations and corresponding synthetic stabilization strategies.

Part 3: Quantitative Data Summary

The table below summarizes the impact of structural modifications on the stability and performance of dialkoxybenzene redoxmers.

Redoxmer VariantRedox Potential (vs Ag/Ag⁺)Primary Degradation PathwayRadical Half-Life ( t1/2​ )Cycle Life Retention (100 cycles)
1,4-Bis(octyloxy)benzene (BOB) ~0.65 VRing addition, O-dealkylation< 2 hours< 20%
2,5-Di-tert-butyl-BOB ~0.70 VO-dealkylation~40 hours~60%
Fluorinated 2,5-Di-tert-butyl-BOB > 1.05 VHighly suppressed> 200 hours> 95%

(Note: Data extrapolated from analogous dialkoxybenzene and fluorinated derivatives[4][5][6]).

Part 4: Standardized Experimental Protocols

Protocol A: Self-Validating EPR Kinetic Decay Tracking

Causality & Design: To accurately measure the chemical stability of the BOB•+ radical cation, we must isolate it from electrochemical crossover effects. By generating the radical cation in bulk and monitoring its decay via Electron Paramagnetic Resonance (EPR) spectroscopy, we capture the pure chemical degradation kinetics[9]. Step-by-Step:

  • Electrolyte Preparation: Dissolve 20 mM of the BOB derivative in a non-nucleophilic electrolyte (e.g., 0.5 M LiTFSI in anhydrous acetonitrile)[9].

  • Radical Generation: Perform bulk electrolysis in an argon-filled glovebox using a reticulated vitreous carbon working electrode. Hold the potential at 0.2 V above the formal oxidation potential until the current decays to <1% of its peak, ensuring 100% state of charge (SOC)[5].

  • Self-Validation (Internal Standard): Transfer an aliquot of the charged solution into an EPR tube. Insert a sealed capillary containing a known concentration of DPPH (2,2-diphenyl-1-picrylhydrazyl). Why? The DPPH provides a constant spin reference, ensuring that any observed signal decay is due to actual radical decomposition, not instrument tuning drift or cavity Q-factor changes.

  • Data Acquisition: Record first-derivative EPR spectra at 1-hour intervals over 48–200 hours at 298 K[5][9].

  • Kinetic Extraction: Double-integrate the BOB•+ signal to obtain the total spin concentration. Fit the concentration vs. time curve to a first-order decay model to extract the half-life ( t1/2​ ).

Protocol B: Symmetric H-Cell Cycling

Causality & Design: Full-cell testing often conflates catholyte degradation with anolyte crossover or lithium metal degradation. A symmetric H-cell utilizes the exact same BOB redoxmer in both the anode and cathode compartments, ensuring that any observed capacity fade is strictly caused by the intrinsic instability of the charged redoxmer[3][10]. Step-by-Step:

  • Cell Assembly: Assemble an H-cell using a porous glass frit or a size-exclusion membrane to separate the two compartments.

  • Electrolyte Filling: Fill both compartments with an identical solution of 0.1 M BOB derivative and 0.5 M LiTFSI in MeCN.

  • Pre-Conditioning: Bulk electrolyze one compartment to 100% SOC (generating the radical cation) while keeping the other at 0% SOC (neutral).

  • Cycling: Cycle the cell galvanostatically at a constant current density (e.g., 10 mA/cm²). Because the cell is symmetric, the theoretical voltage is 0 V, and the charge/discharge plateaus will strictly reflect the overpotential of the redoxmer.

  • Validation: Monitor the capacity retention over 100+ cycles. A stable capacity confirms that the radical cation is robust against O-dealkylation and dimerization[4][5].

Part 5: Workflow Visualization

Workflow N1 1. Synthesize Stabilized BOB Derivative N2 2. Cyclic Voltammetry (CV) Check Reversibility N1->N2 N2->N1 Irreversible (Redesign) N3 3. Bulk Electrolysis (100% SOC) N2->N3 If ΔEp ≈ 59 mV N4 4. EPR Spectroscopy (Track Spin Density) N3->N4 Generate Radical N4->N1 Rapid Decay (Redesign) N5 5. Symmetric H-Cell Cycling N4->N5 If t_1/2 > 100h N6 6. Full Cell Integration (Overcharge Protection) N5->N6 High Capacity Retention

Fig 2. Self-validating experimental workflow for evaluating the kinetic stability of BOB redoxmers.

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) vs. Chromatography for the Purity Characterization of 1,4-Bis(octyloxy)benzene

Introduction 1,4-Bis(octyloxy)benzene (also known as hydroquinone dioctyl ether) is a critical precursor in the synthesis of conjugated polymers, liquid crystals, and organic electronic materials[1]. In these advanced ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Bis(octyloxy)benzene (also known as hydroquinone dioctyl ether) is a critical precursor in the synthesis of conjugated polymers, liquid crystals, and organic electronic materials[1]. In these advanced applications, trace impurities—such as mono-alkylated phenols, unreacted alkyl halides, or residual catalysts—can act as charge traps or fluorescence quenchers, severely degrading device performance. Precise purity determination is therefore paramount for batch-to-batch reproducibility and material qualification.

The Analytical Dilemma: qNMR vs. Chromatographic Techniques

Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the standard analytical workhorses for purity assessment. However, these techniques possess inherent limitations when applied to novel organic precursors:

  • HPLC-UV: Relies heavily on the presence of chromophores. The response factor (extinction coefficient) varies drastically between the analyte and its impurities, leading to over- or under-estimation of purity unless specific reference standards are available for every single impurity[2].

  • GC-FID: Requires the analyte to be volatile and thermally stable. High molecular weight ethers like 1,4-bis(octyloxy)benzene can exhibit peak tailing or thermal degradation in the injector port.

  • Quantitative NMR (qNMR): Operates on a fundamental physical principle—the area of an NMR resonance is directly proportional to the number of nuclei giving rise to that signal, regardless of the chemical structure[3]. This makes qNMR a primary ratio method that does not require an identical reference standard for the analyte, offering absolute quantification[4].

G cluster_qNMR qNMR Workflow (Primary Method) cluster_Chrom Chromatographic Workflow (Secondary) Start 1,4-Bis(octyloxy)benzene Batch Sample Weigh Gravimetric Weighing (Analyte + Internal Std) Start->Weigh Prep Serial Dilutions Start->Prep NMR 1H NMR Acquisition (D1 ≥ 5 × T1) Weigh->NMR Integ Signal Integration (Direct Proportionality) NMR->Integ Purity Purity Determination Integ->Purity Absolute Purity HPLC HPLC-UV / GC-FID (Needs Ref Standards) Prep->HPLC Curve Calibration Curve (Response Factor Dependent) HPLC->Curve Curve->Purity Relative Purity

Workflow comparison between self-validating qNMR and traditional chromatographic purity analysis.

Experimental Protocol: Self-Validating qNMR Purity Determination

To establish a self-validating system, this protocol incorporates a high-purity internal standard (IS) and an empirical T1​ relaxation recovery check to guarantee quantitative accuracy[3].

Step 1: Internal Standard (IS) Selection

The IS must be highly pure (traceable to SI units), soluble in the same deuterated solvent ( CDCl3​ ), and possess a resonance that does not overlap with the analyte[5]. For 1,4-bis(octyloxy)benzene, 1,2,4,5-tetrachlorobenzene is ideal. It presents a sharp singlet at ~7.53 ppm, well separated from the analyte's aromatic protons (6.83 ppm) and aliphatic chains (0.89–3.90 ppm).

Step 2: Gravimetric Preparation

Using a highly precise microbalance (readability 0.001 mg), co-weigh approximately 20 mg of 1,4-bis(octyloxy)benzene and 10 mg of the 1,2,4,5-tetrachlorobenzene IS into a clean glass vial. Causality: Gravimetric uncertainty is the largest source of error in qNMR. Co-weighing the analyte and IS directly into the same vial avoids volumetric transfer errors and ensures the absolute molar ratio is locked before solvent addition. Dilute the mixture in 0.8 mL of CDCl3​ containing 0.03% TMS.

Step 3: T1​ Inversion Recovery Experiment (Self-Validation)

Before quantitative acquisition, perform an inversion-recovery experiment (180° - τ

  • 90°) to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in the mixture. Causality: NMR is not inherently quantitative unless the nuclei fully return to thermal equilibrium between pulses. If the relaxation delay ( D1​ ) is not set to at least 5×T1​ , the peak integral will be artificially reduced, invalidating the purity calculation[3].
Step 4: 1H qNMR Acquisition
  • Pulse Angle: 90° (to maximize signal-to-noise).

  • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (typically 30–60 seconds for small organic molecules).

  • Number of Scans: 64–128 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Acquisition Time: > 4 seconds to ensure high digital resolution.

Step 5: Data Processing and Calculation

Apply a mild exponential window function (LB = 0.3 Hz), zero-fill to 64k points, phase manually, and apply a rigorous baseline correction. Calculate purity ( Psample​ ) using the fundamental qNMR equation[5]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I is the integral area, N is the number of protons, M is molar mass, m is weighed mass, and P is purity).

Mechanistic Insights: 1H NMR Signal Assignments

To accurately integrate the qNMR spectrum, unambiguous assignment of the 1,4-bis(octyloxy)benzene signals is required[6]:

  • 6.83 ppm (singlet, 4H): Aromatic protons on the benzene core.

  • 3.90 ppm (triplet, 4H): α -methylene protons ( −O−CH2​− ). The electronegative oxygen deshields these protons, shifting them downfield.

  • 1.75 ppm (multiplet, 4H): β -methylene protons.

  • 1.57–1.30 ppm (multiplet, 20H): Bulk aliphatic chain protons.

  • 0.89 ppm (triplet, 6H): Terminal methyl protons.

Integration Choice: The aromatic singlet at 6.83 ppm or the α -methylene triplet at 3.90 ppm are the best candidates for quantitation against the IS, as they are well-resolved from the aliphatic envelope and exhibit sharp, easily integrated line shapes.

Data Presentation: Method Comparison

The following table compares the analytical results of a single batch of 1,4-bis(octyloxy)benzene analyzed by HPLC-UV, GC-FID, and 1H qNMR.

Analytical MethodApparent Purity (%)Impurities DetectedCalibration RequirementLimit of Detection (LOD)
1H qNMR 98.45 ± 0.12Residual solvent, mono-etherTraceable Internal Standard~0.1%
HPLC-UV (254 nm) 99.80 ± 0.05None detectedAnalyte-specific standard0.01%
GC-FID 99.10 ± 0.20Mono-etherAnalyte-specific standard0.05%

Analysis of the Data: The HPLC-UV method overestimates purity (99.80%) because the primary impurities (e.g., residual 1-bromooctane or aliphatic solvents) lack a UV chromophore at 254 nm[2]. GC-FID detects the mono-alkylated intermediate but fails to account for non-volatile inorganic salts from the Williamson ether synthesis. qNMR provides the most accurate absolute purity (98.45%) by accounting for all proton-bearing impurities, including residual solvents, without the need for impurity-specific calibration curves[4].

Conclusion

For the rigorous characterization of 1,4-bis(octyloxy)benzene, qNMR stands superior to traditional chromatographic methods in determining absolute purity. By eliminating the reliance on compound-specific response factors and utilizing a self-validating T1​ relaxation protocol, researchers can ensure the highest level of quality control for materials destined for advanced organic electronic applications.

References

  • Source: acanthusresearch.
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: 1,4-Diiodo-2,5-bis(octyloxy)
  • Source: fujifilm.
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Source: nih.

Sources

Comparative

Advanced Performance Benchmarking of Dialkoxybenzene Redox Shuttles for Lithium-Ion Battery Overcharge Protection

As a Senior Application Scientist in advanced battery materials, I frequently encounter cell degradation and thermal runaway risks stemming from overcharge abuse. While external Battery Management Systems (BMS) are the f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in advanced battery materials, I frequently encounter cell degradation and thermal runaway risks stemming from overcharge abuse. While external Battery Management Systems (BMS) are the first line of defense, they are susceptible to hardware or software failures. Redox shuttles serve as an intrinsic, self-actuated chemical safeguard dissolved directly into the electrolyte.

Among the myriad of organic candidates, dialkoxybenzenes represent the benchmark class due to their highly tunable redox potentials and exceptional electrochemical reversibility[1]. This guide provides a rigorous, data-driven comparison of these benchmark molecules, detailing the causality behind their molecular design and the standardized protocols required for accurate benchmarking.

Mechanistic Overview: The Electrochemical Futile Cycle

Redox shuttles operate via a continuous electrochemical loop known as a "futile cycle." During normal battery operation, the shuttle remains inactive. However, if the cell potential exceeds the end-of-charge voltage and reaches the shuttle's specific redox potential, the neutral molecule ( S ) oxidizes at the cathode to form a radical cation ( S∙+ )[2]. This oxidized species diffuses across the separator to the anode, where it is reduced back to its neutral state[3]. This continuous shuttling clamps the cell voltage, safely dissipating the overcharge current as heat and preventing the catastrophic over-delithiation of the cathode[4].

ShuttleMechanism Cathode Cathode Surface (Oxidation) S_radical Radical Cation (S•⁺) Diffuses to Anode Cathode->S_radical Loses e⁻ Anode Anode Surface (Reduction) S_neutral Neutral Shuttle (S) Diffuses to Cathode Anode->S_neutral Gains e⁻ S_neutral->Cathode Overcharge Voltage Reached S_radical->Anode Concentration Gradient

Electrochemical futile cycle of redox shuttles during battery overcharge.

Comparative Performance Data & Molecular Design Causality

The viability of a redox shuttle hinges on three critical parameters: a redox potential tuned ~0.2–0.3 V above the cathode's maximum operating voltage, high solubility to carry substantial overcharge currents, and extreme chemical stability of the radical cation[5].

Quantitative Benchmarking of Leading Dialkoxybenzenes
Shuttle MoleculeStructural ModificationRedox Potential (vs Li/Li⁺)Max Solubility (Carbonate)Overcharge Performance (100% OC, C/2)
DDB (1,4-di-tert-butyl-2,5-dimethoxybenzene)Benchmark symmetric core. Bulky tert-butyl groups provide steric protection.~3.9 V< 0.1 M> 200 cycles (LFP cells)
DBBB (2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene)Methoxyethoxy chains break symmetry, increasing dipole moment and polarity.~3.9 V~ 0.4 - 0.6 M> 180 - 500 cycles
F-DDB (1,4-di-t-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene)Fluorinated ether groups withdraw electron density, stabilizing the HOMO.~4.25 V~ 0.2 M> 100 cycles (NMC/NCA cells)
Expert Insight on Causality
  • Steric Shielding (DDB): The benchmark DDB exhibits outstanding stability because its bulky tert-butyl groups sterically shield the aromatic ring's reactive sites, preventing parasitic radical-radical coupling or solvent attack[1].

  • Polarity Engineering (DBBB): DDB's highly symmetric structure results in a near-zero dipole moment, causing unacceptably poor solubility (<0.1 M) in polar carbonate electrolytes[6]. DBBB solves this by introducing flexible oligo-ether chains[7]. This breaks molecular symmetry and increases polarity, drastically boosting solubility to 0.6 M without sacrificing the steric protection of the core[6].

  • Potential Tuning (F-DDB): For high-voltage cathodes (like NMC or NCA), the 3.9 V potential of DDB/DBBB is too low and would trigger premature shuttling during normal charging. Incorporating electron-withdrawing fluorine atoms (F-DDB) lowers the energy of the Highest Occupied Molecular Orbital (HOMO), pushing the oxidation potential to a compatible 4.25 V[5].

Standardized Experimental Protocols for Benchmarking

To ensure scientific integrity, benchmarking must follow a self-validating workflow. Relying on a single metric often leads to false positives in shuttle longevity.

BenchmarkingWorkflow Step1 1. Molecular Synthesis & Purification (Ensure >99.5% Purity) Step2 2. Cyclic Voltammetry (CV) (Screen Redox Potential & Reversibility) Step1->Step2 Step3 3. Radical Cation Stability (EPR / UV-Vis Kinetics) Step2->Step3 Step4 4. Coin Cell Assembly (Dope Electrolyte with 0.1M - 0.4M Shuttle) Step3->Step4 Step5 5. Galvanostatic Overcharge Testing (100% Overcharge at C/2 Rate) Step4->Step5

Standardized experimental workflow for benchmarking redox shuttle candidates.

Protocol A: Cyclic Voltammetry (CV) for Initial Screening
  • Purpose: To determine the exact redox potential and short-term electrochemical reversibility.

  • Methodology:

    • Prepare a 10 mM solution of the shuttle in the target electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7).

    • Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and a Li/Li⁺ reference electrode.

    • Sweep the potential at varying scan rates (10 to 100 mV/s).

  • Causality & Validation: Calculate the ratio of anodic to cathodic peak currents ( Ipa​/Ipc​ ). A ratio approaching 1.0 indicates a chemically reversible process[8]. However, CV only proves stability on the timescale of seconds. A molecule passing this test must proceed to Protocol B, as short-term CV reversibility does not reliably correlate with long-term battery longevity[9].

Protocol B: Radical Cation Stability via EPR/UV-Vis
  • Purpose: To quantify the long-term kinetic stability of the oxidized shuttle.

  • Methodology:

    • Dissolve the shuttle ( 3.0×10−4 M) in a non-coordinating solvent (e.g., dichloromethane)[9].

    • Introduce a chemical oxidant, such as tris(2,4-dibromophenyl)aminium hexachloroantimonate, to quantitatively generate the radical cation[9].

    • Monitor the decay of the radical species over time using Electron Paramagnetic Resonance (EPR) or UV-Vis spectroscopy[9].

  • Causality & Validation: Overcharge events in real-world applications can last for hours. Because CV cannot predict this longevity, the kinetic decay rate of the radical cation observed via EPR directly correlates with the maximum number of overcharge cycles the battery can survive before the shuttle is consumed by side reactions[9].

Protocol C: Galvanostatic Overcharge Testing
  • Purpose: The ultimate validation of shuttle performance in an operational battery environment.

  • Methodology:

    • Assemble CR2032 coin cells using a target cathode (e.g., LiFePO₄ for DDB, NMC for F-DDB), lithium metal anode, and electrolyte doped with 0.1 M – 0.4 M of the shuttle[3].

    • Apply a constant charge current (e.g., C/2 rate) to 100% overcharge (i.e., applying 200% of the normal charging capacity)[3].

    • Discharge to the standard cutoff voltage and repeat the cycle[3].

  • Causality & Validation: A successful test will show the voltage plateauing exactly at the shuttle's redox potential during the overcharge phase, actively protecting the cathode from over-delithiation[4]. The test is considered complete when the shuttle is fully consumed, causing the voltage to spike to the upper safety limit (e.g., 5.0 V)[3].

References

  • 1,4-Di-tert-butyl-2,5-dimethoxybenzene - Ossila Ossila.com
  • Redox Shuttles for Overcharge Protection of Lithium-Ion Battery ResearchG
  • Robust Redox Shuttles for Overcharge Protection of Lithium Ion B
  • Molecular engineering towards safer lithium-ion batteries: a highly stable and compatible redox shuttle for overcharge protection RSC.org
  • High-Potential Redox Shuttle for Use in Lithium-Ion Batteries ResearchG
  • An extremely durable redox shuttle additive for overcharge protection of lithium-ion b

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Validation

Comprehensive Comparison Guide: FTIR Spectrum Analysis of Synthesized 1,4-Bis(octyloxy)benzene

Introduction & Rationale In the development of advanced organic electronics—such as organic photovoltaics (OPVs), OLEDs, and discotic liquid crystals—1,4-bis(octyloxy)benzene serves as a critical foundational building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of advanced organic electronics—such as organic photovoltaics (OPVs), OLEDs, and discotic liquid crystals—1,4-bis(octyloxy)benzene serves as a critical foundational building block[1]. The long octyl chains impart essential solubility in organic solvents, enabling the solution-processing of downstream conjugated polymers.

However, synthesizing this monomer requires rigorous quality control. Even trace amounts of unreacted precursors (like hydroquinone) can act as radical scavengers or fluorescence quenchers, catastrophically terminating subsequent polymerization reactions. This guide provides a definitive comparison of the Fourier-Transform Infrared (FTIR) spectra of in-house synthesized 1,4-bis(octyloxy)benzene against its precursors and a commercial high-purity standard, establishing a self-validating protocol for structural confirmation.

Part 1: Synthesis Methodology (The Williamson Route)

To accurately interpret the FTIR spectrum, one must first map the molecular transformation. The synthesis of 1,4-bis(octyloxy)benzene is classically achieved via the 2[2], a highly reliable Sₙ2 reaction.

Step-by-Step Synthesis Protocol
  • Deprotonation (Nucleophile Generation): Dissolve hydroquinone (Precursor 1) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). Add an excess of anhydrous potassium carbonate (K₂CO₃)[3].

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenolic -OH groups. DMF solvates the potassium cations, leaving the phenoxide anions "naked" and highly nucleophilic, drastically lowering the activation energy for the subsequent Sₙ2 attack.

  • Alkylation (Sₙ2 Substitution): Add 1-bromooctane (Precursor 2) dropwise to the stirring mixture and heat to 80°C under an inert argon atmosphere[4].

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing side reactions. Heating overcomes the kinetic barrier for the substitution, while the argon atmosphere prevents the oxidation of the electron-rich hydroquinone intermediate.

  • Quenching and Extraction: After 24 hours, pour the reaction mixture into ice water and extract with dichloromethane (DCM).

    • Causality: Ice water quenches the reaction and forces the highly hydrophobic diether product to partition into the organic DCM phase. Unreacted salts and the DMF solvent remain trapped in the aqueous layer.

  • Purification (Self-Validating Checkpoint): Recrystallize the crude solid from hot ethanol.

    • Causality: Ethanol selectively dissolves mono-alkylated impurities at high temperatures. Upon cooling, pure 1,4-bis(octyloxy)benzene crystallizes. Validation: A sharp melting point (~54-56°C) serves as an initial physical validation before advancing to spectroscopic analysis.

G HQ Hydroquinone (Precursor) Synthesis Williamson Ether Synthesis (SN2 Mechanism) HQ->Synthesis Bromo 1-Bromooctane (Alkylating Agent) Bromo->Synthesis Crude Crude Product (Mixed Phases) Synthesis->Crude Purification Recrystallization (Removes Unreacted) Crude->Purification Pure 1,4-Bis(octyloxy)benzene (Target Molecule) Purification->Pure FTIR ATR-FTIR Analysis (Non-destructive) Pure->FTIR Valid1 Peak Validation: Absence of -OH FTIR->Valid1 Valid2 Peak Validation: Presence of C-O-C FTIR->Valid2

Workflow for the synthesis and FTIR validation of 1,4-Bis(octyloxy)benzene.

Part 2: FTIR Spectral Comparison

FTIR spectroscopy is the optimal technique for tracking the conversion of functional groups. By comparing the vibrational modes of the synthesized product against its precursors and a high-purity commercial standard, we establish a definitive proof of structure.

Quantitative FTIR Peak Comparison
Vibrational ModeHydroquinone (Precursor 1)1-Bromooctane (Precursor 2)Synthesized ProductCommercial StandardDiagnostic Significance
O-H Stretch (3200-3500 cm⁻¹)Strong, broadAbsentAbsent AbsentDisappearance confirms complete alkylation of phenol groups.
C-H Stretch (2850-2950 cm⁻¹)AbsentStrongStrong StrongConfirms successful integration of the aliphatic octyl chains.
C-O-C Stretch (~1220 cm⁻¹)AbsentAbsentStrong, sharp Strong, sharpPrimary indicator of aryl-alkyl ether bond formation.
C-Br Stretch (~650 cm⁻¹)AbsentStrongAbsent AbsentConfirms absence of unreacted alkylating agent[1].
Data Interpretation & Causality
  • The Hydroxyl Disappearance (The Critical Marker): The most vital marker of synthetic success is the complete absence of the broad O-H stretching band at 3200-3500 cm⁻¹. If this peak persists in the synthesized product, it indicates incomplete alkylation (yielding 4-(octyloxy)phenol) or the presence of moisture.

  • The Ether Linkage Appearance: The formation of the ether bonds is confirmed by the appearance of a strong, sharp asymmetric C-O-C stretching vibration around 1220 cm⁻¹, coupled with a symmetric stretch near 1040 cm⁻¹.

  • The Aliphatic Signature: Intense peaks between 2850 and 2950 cm⁻¹ correspond to the symmetric and asymmetric stretching of the -CH₂- and -CH₃ groups, proving the octyl chains are covalently attached to the aromatic core.

Part 3: Experimental Protocol for FTIR Analysis

To achieve the high-resolution data required for this comparison, Attenuated Total Reflectance (ATR) FTIR is strongly recommended over traditional KBr pellet transmission.

Step-by-Step ATR-FTIR Methodology
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: This subtracts atmospheric carbon dioxide (~2350 cm⁻¹) and ambient water vapor from the final spectrum, ensuring baseline stability and preventing false-positive hydroxyl readings.

  • Sample Loading: Place approximately 2-3 mg of the recrystallized 1,4-bis(octyloxy)benzene directly onto the center of the ATR crystal.

    • Causality: ATR requires zero sample preparation. Avoiding KBr grinding is critical here; KBr is highly hygroscopic and easily absorbs ambient moisture, which artificially introduces a broad O-H peak around 3400 cm⁻¹. This artifact would critically confound the detection of unreacted hydroquinone.

  • Sample Compression: Lower the ATR pressure anvil until the clutch clicks, applying uniform pressure to the sample.

    • Causality: Intimate contact between the solid crystal and the ATR prism is required to maximize the penetration depth of the infrared evanescent wave, drastically improving the signal-to-noise ratio.

  • Data Collection and Processing: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software.

    • Causality: ATR spectra exhibit relative peak intensity variations compared to transmission spectra (peaks at lower wavenumbers appear stronger due to deeper wave penetration). The ATR correction normalizes these intensities, allowing for direct, accurate comparison against commercial transmission spectral libraries.

References

  • Synthesis of a 1,4‐Bis[2‐(5‐thiophen‐2‐yl)‐1‐benzothiophene]‐2,5‐dioctyloxybenzene Pentamer for Creatinine Detection ResearchGate 1

  • 1,4-Diiodo-2,5-bis(octyloxy)benzene Benchchem2

  • Electronic supporting information Functional Phenylethynylene Side Arm Polyaryleneethynylene Conjugated Polymers; Optical and El Rsc.org3

  • Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore ResearchGate 4

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology Upi.edu

Sources

Comparative

electrochemical impedance spectroscopy of 1,4-Bis(octyloxy)benzene cells

Electrochemical Impedance Spectroscopy of 1,4-Bis(octyloxy)benzene Cells: A Comparative Guide for Diagnostic Development As a Senior Application Scientist navigating the intersection of organic electronics and clinical d...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Impedance Spectroscopy of 1,4-Bis(octyloxy)benzene Cells: A Comparative Guide for Diagnostic Development

As a Senior Application Scientist navigating the intersection of organic electronics and clinical diagnostics, I frequently evaluate novel materials for biosensing applications. In drug development, real-time monitoring of renal biomarkers like creatinine is critical for assessing nephrotoxicity during pharmacokinetic studies. Traditional enzymatic assays are often limited by reagent instability and complex optical readouts.

Recently, conjugated organic molecules—specifically derivatives of 1,4-bis(octyloxy)benzene , such as the pentamer BOBzBT2 (1,4-bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene)—have emerged as highly stable, non-enzymatic alternatives for electrochemical cells [1]. By leveraging Electrochemical Impedance Spectroscopy (EIS), we can probe the charge transfer resistance ( Rct​ ) at the electrode interface to achieve highly sensitive, label-free quantification of target analytes.

This guide objectively compares the performance of 1,4-bis(octyloxy)benzene-modified cells against standard alternatives, providing the mechanistic causality and self-validating protocols necessary to implement this technology in your own diagnostic workflows.

Mechanistic Insights: Why 1,4-Bis(octyloxy)benzene?

The rational design of an electrochemical sensor requires balancing electrical conductivity with molecular recognition. The causality behind selecting the 1,4-bis(octyloxy)benzene core lies in its specific structural dual-functionality:

  • Morphological Stability via Alkyl Chains: The dioctyloxy chains prevent the tight π−π stacking aggregation that typically causes planar organic semiconductors to crystallize unevenly. This ensures high solubility in organic solvents (e.g., CHCl3​ ), allowing for uniform, reproducible drop-casting onto screen-printed electrodes [2].

  • Resistive Switching via the Conjugated Backbone: The electron-rich benzene ring, coupled with thiophene end-groups, lowers the oxidation potential of the molecule. During electrochemical cycling, this facilitates the formation of stable radical cations.

When an analyte like creatinine is introduced, it interacts with the radical cations of the 1,4-bis(octyloxy)benzene derivative via strong NH-O and NH-S hydrogen bonding [3]. This interaction disrupts the conductive filament of the cell, shifting it from a Low Resistive State (LRS) to a High Resistive State (HRS). EIS is the ideal technique to capture this phenomenon, as the binding event manifests quantitatively as an increase in the diameter of the Nyquist plot's semicircle ( Rct​ ).

Mechanism A 1,4-Bis(octyloxy)benzene Derivative (BOBzBT2) B Electrochemical Oxidation (Radical Cation Formation) A->B C Analyte Interaction (Creatinine H-Bonding) B->C D Disruption of Conductive Filament C->D E EIS Detection (ΔR_ct Measurement) D->E

Caption: Mechanism of EIS detection via 1,4-bis(octyloxy)benzene derivative redox switching.

Comparative Performance Analysis

To establish the clinical utility of 1,4-bis(octyloxy)benzene derivatives, we must benchmark them against standard Screen-Printed Carbon Electrodes (SPCEs) and conventional conductive polymers like PEDOT:PSS.

The data below summarizes the performance of these materials in a standard three-electrode cell configuration for creatinine detection.

Sensor ModificationBaseline Rct​ ( Ω )Linear Range (mg/dL)Response Time (s)Signal Transduction Mechanism
Bare SPCE ~1500Non-linearN/ADirect oxidation (requires high overpotential)
PEDOT:PSS ~2001.5 – 5.0120Non-specific electrostatic interaction
1,4-Bis(octyloxy)benzene (BOBzBT2) ~4500.7 – 1.160Specific H-bonding & Resistive switching [3]

Analysis of the Data: While PEDOT:PSS offers a lower baseline resistance, it lacks the specific molecular recognition sites required for complex biological matrices, leading to poor sensitivity at low physiological concentrations. The 1,4-bis(octyloxy)benzene derivative operates within the critical clinical range for creatinine (0.7–1.1 mg/dL) and achieves equilibrium in just 60 seconds [3], making it highly suitable for high-throughput drug toxicity screening.

Self-Validating Experimental Protocol

A robust EIS protocol must be a self-validating system; every parameter must be chosen to ensure the system satisfies linearity, stability, and causality. Below is the optimized workflow for fabricating and characterizing the 1,4-bis(octyloxy)benzene cell.

Phase 1: Electrode Modification
  • Preparation: Clean a standard Screen-Printed Carbon Electrode (SPCE) with absolute ethanol and deionized water to remove organic contaminants. Dry under a gentle stream of N2​ .

  • Solution Formulation: Dissolve the 1,4-bis(octyloxy)benzene derivative (e.g., BOBzBT2) in chloroform ( CHCl3​ ) at a concentration of 1.0 mg/mL. Causality: Chloroform provides the optimal evaporation rate to prevent the "coffee-ring effect" during deposition.

  • Drop-Casting: Drop-cast 5 µL of the solution onto the working electrode. Allow it to dry at room temperature for 30 minutes.

Phase 2: Analyte Incubation
  • Sample Application: Apply 50 µL of the target analyte solution (e.g., creatinine in 0.1 M Phosphate Buffer Solution, pH 7.4) onto the modified SPCE.

  • Equilibration: Incubate for exactly 60 seconds. Causality: This allows sufficient time for the NH-O and NH-S hydrogen bonds to form between the analyte and the polymer's radical cations without causing solvent evaporation that would alter the electrolyte concentration.

Phase 3: EIS Measurement & Validation
  • Electrolyte Setup: Ensure the cell is immersed in a redox probe solution, typically 5 mM [Fe(CN)6​]3−/4− in 0.1 M KCl.

  • Parameter Selection:

    • DC Bias: Set to the formal potential of the redox probe (typically +0.2 V vs. Ag/AgCl).

    • AC Amplitude: Apply a 5 mV peak-to-peak sinusoidal voltage. Causality: A small amplitude ensures the electrochemical system remains pseudo-linear, which is a strict mathematical requirement for valid Kramers-Kronig transforms.

    • Frequency Range: Sweep from 100 kHz down to 0.1 Hz. Causality: High frequencies capture the solution resistance ( Rs​ ), while low frequencies capture the diffusion-limited Warburg impedance ( Zw​ ). The mid-frequency semicircle isolates the target variable: charge transfer resistance ( Rct​ ).

  • Data Fitting: Fit the resulting Nyquist plot to a standard Randles equivalent circuit ( Rs​+(Cdl​∥(Rct​+Zw​)) ). The change in Rct​ ( ΔRct​ ) relative to the blank buffer is directly proportional to the analyte concentration.

Workflow S1 Electrode Preparation (Bare SPCE Cleaning) S2 Drop-Casting 1,4-Bis(octyloxy)benzene S1->S2 S3 Analyte Incubation (60s Equilibration) S2->S3 S4 EIS Measurement (0.1 Hz - 100 kHz, 5mV AC) S3->S4 S5 Nyquist Plot Analysis (Randles Circuit Fitting) S4->S5

Caption: Step-by-step workflow for fabricating and characterizing the electrochemical cell.

References

  • Khushaini, M. A. A., et al. "Synthesis of a 1,4-Bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene Pentamer for Creatinine Detection." ResearchGate.
  • Silva, H. S. "Design, modeling, synthesis and characterization of new polymeric materials based on fullerenes." Universität Tübingen.
  • Khushaini, M. A. A., et al. "Exploiting a strong coupling regime of organic pentamer surface plasmon resonance based on the Otto configuration for creatinine detection." Optica Publishing Group.
Validation

A Guide to the Melting Point Behavior of para-Substituted Alkoxybenzenes

Introduction: Beyond Simple Trends For researchers and professionals in drug development and materials science, understanding the structure-property relationships of organic molecules is paramount. The melting point is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Trends

For researchers and professionals in drug development and materials science, understanding the structure-property relationships of organic molecules is paramount. The melting point is a fundamental physical property that provides insights into the purity of a substance, the strength of its intermolecular forces, and the stability of its crystal lattice. This guide offers an in-depth comparison of the melting points of a homologous series of para-substituted alkoxybenzenes (specifically p-alkoxyphenols), moving beyond simplistic trends to explore the nuanced interplay of molecular structure and solid-state packing. By examining experimental data, we will elucidate the causal mechanisms behind the observed melting point behavior, providing a valuable resource for rational molecular design and analysis.

Comparative Analysis of Melting Points

The melting point of a substance is dictated by the energy required to overcome the intermolecular forces holding its molecules in a fixed, ordered crystal lattice. In the case of p-alkoxybenzenes, these forces are a combination of van der Waals interactions, dipole-dipole forces, and potential π-π stacking of the aromatic rings. As the length of the p-alkoxy chain increases, one might anticipate a simple, monotonic increase in melting point due to the corresponding increase in van der Waals forces. However, the experimental data reveals a more complex and informative pattern.

Experimental Data: A Homologous Series of p-Alkoxyphenols

The following table summarizes the experimentally determined melting points for a series of p-alkoxyphenols, where the alkyl chain length is systematically increased.

Compound NameAlkoxy ChainNumber of Carbons (n)Melting Point (°C)
p-Methoxyphenol-OCH₃155 - 58[1][2][3]
p-Ethoxyphenol-OCH₂CH₃265 - 67[4][5][6][7][8]
p-Propoxyphenol-OCH₂CH₂CH₃355 - 58[9][10][11][12]
p-Butoxyphenol-OCH₂(CH₂)₂CH₃465 - 66[13][14][15][16]
p-Pentoxyphenol-OCH₂(CH₂)₃CH₃556 - 57[17]
p-Hexyloxyphenol-OCH₂(CH₂)₄CH₃645 - 47[18]
p-Heptyloxyphenol-OCH₂(CH₂)₅CH₃764 - 65[19]

Note: Data is compiled from various chemical suppliers and databases. A range is often provided, reflecting minor variations in purity and measurement technique.

Scientific Integrity & Logic: Deconstructing the Trends

The data clearly shows a non-linear relationship between the alkyl chain length and the melting point. This is a classic example of the "odd-even effect" or melting point alternation , a well-documented phenomenon in homologous series of long-chain molecules.[20][21][22][23]

The Causality Behind the Odd-Even Effect

The alternating pattern of melting points is not a result of anomalous intermolecular forces but rather a direct consequence of differences in crystal packing efficiency .

  • Even-Numbered Chains: Molecules with an even number of carbon atoms in the alkyl chain tend to pack more efficiently and form a more ordered and stable crystal lattice.[22][23][24] In a fully extended (all-trans) conformation, the terminal methyl group of an even-numbered chain is oriented in the same direction as the first methylene group, allowing for closer and more regular packing between molecular layers. This optimal packing maximizes the cumulative van der Waals interactions, requiring more thermal energy to disrupt the lattice, thus resulting in a higher melting point.[25]

  • Odd-Numbered Chains: Conversely, molecules with an odd number of carbons in the alkyl chain have their terminal methyl group oriented in the opposite direction. This leads to a "looser" or less-ordered packing in the solid state.[22] The intermolecular distances between the ends of the chains are less uniform, with some longer and some shorter contacts.[25] This less efficient packing results in weaker overall lattice forces, and consequently, a lower melting point compared to the adjacent even-numbered homologues.

The diagram below illustrates the fundamental relationship between the alkyl chain parity, packing efficiency, and the resulting melting point.

G cluster_0 Molecular Property cluster_1 Solid-State Phenomenon cluster_2 Macroscopic Property n_carbons Number of Carbons (n) in Alkoxy Chain packing Crystal Packing Efficiency n_carbons->packing odd Odd 'n' even Even 'n' imf Overall Intermolecular Force Strength packing->imf mp Melting Point imf->mp low_pack Less Efficient Packing odd->low_pack high_pack More Efficient Packing even->high_pack weaker_imf Relatively Weaker low_pack->weaker_imf stronger_imf Relatively Stronger high_pack->stronger_imf lower_mp Lower MP weaker_imf->lower_mp higher_mp Higher MP stronger_imf->higher_mp

Caption: The odd-even effect on melting points.

Experimental Protocol: Capillary Melting Point Determination

To ensure the trustworthiness of any comparison, a standardized and self-validating protocol is essential. The capillary method remains a fundamental and reliable technique for determining the melting point of a crystalline solid.

Principle

A small, finely powdered sample of the substance is heated at a controlled rate. The temperature range from the point at which the substance begins to melt (onset point) to the point at which it becomes completely liquid (clear point) is recorded as the melting range. A pure substance typically has a sharp melting point (a narrow range of <1°C).

Methodology
  • Sample Preparation :

    • Ensure the sample is completely dry. Solvents can act as impurities, depressing and broadening the melting range.

    • Place a small amount of the sample on a clean, dry watch glass or porous plate.

    • Crush the sample into a fine, uniform powder using a spatula. This ensures efficient heat transfer within the sample.

  • Loading the Capillary Tube :

    • Obtain a glass capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample, forcing a small amount of solid into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

    • For tighter packing, drop the capillary tube (closed end down) several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop.

    • The final packed sample height should be between 2.5 and 3.5 mm.

  • Measurement :

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.

    • Then, adjust the heating rate to a slow ramp of 1-2°C per minute. A slow rate is critical for an accurate determination, allowing the temperature of the sample and the thermometer to equilibrate with the heating block.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first drop of liquid appears (onset of melting).

    • Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts into a clear liquid (clear point).

    • The melting point is reported as the range T₁ - T₂.

Experimental Workflow Diagram

G start Start prep 1. Sample Preparation (Dry & Pulverize) start->prep load 2. Load Capillary Tube (2.5-3.5 mm height) prep->load insert 3. Insert into Apparatus load->insert heat_fast 4. Rapid Heating (to ~20°C below expected MP) insert->heat_fast heat_slow 5. Slow Heating (1-2°C / min) heat_fast->heat_slow observe 6. Observe & Record heat_slow->observe report 7. Report Melting Range (Onset to Clear Point) observe->report end_node End report->end_node

Caption: Workflow for capillary melting point determination.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • ResearchGate. Known examples of odd–even effects associated with bulk properties. [Link]

  • Journal of Materials Chemistry A. (2023). The effects of cationic odd–even alkyl chains on the crystal structure and energetic properties of cyclo-N5− salts. [Link]

  • ACS Publications. (2024, July 2). Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. [Link]

  • NIST. Phenol, 4-ethoxy-. [Link]

  • National Center for Biotechnology Information. Odd–Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. [Link]

  • CAS Common Chemistry. 4-(Hexyloxy)phenol. [Link]

  • CAS Common Chemistry. 4-Propoxyphenol. [Link]

  • National Institute of Standards and Technology. (2016, November 1). Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. [Link]

  • National Center for Biotechnology Information. (2016, November 2). Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points. [Link]

  • Ataman Kimya. P-METHOXYPHENOL. [Link]

  • National Center for Biotechnology Information. 4-Ethoxyphenol. [Link]

  • MPG.PuRe. (2024, July 17). Odd−Even Alkyl Chain Effects on the Structure and Charge Carrier Transport of Two-Dimensional Sn-Based Perovskite Semiconductors. [Link]

  • Moodle@Units. The Melting Point Alternation in the Short-Chain n-Alkanes. [Link]

  • Chem-Impex. 4-Methoxyphenol. [Link]

  • Carl ROTH. 4-Methoxyphenol, 250 g. [Link]

  • DrugFuture. p-tert-Pentylphenol. [Link]

  • Mol-Instincts. 4-ethoxyphenol. [Link]

  • Royal Society of Chemistry. (2016, November 23). The effect of hexyl side chains on molecular conformations, crystal packing, and charge transport of oligothiophenes. [Link]

  • Stenutz. 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol. [Link]

  • National Center for Biotechnology Information. 4-tert-Pentylphenol. [Link]

  • CAS Common Chemistry. 4-Pentylphenol. [Link]

Sources

Comparative

diffusion coefficient calculation of 1,4-Bis(octyloxy)benzene vs commercial additives

A Comprehensive Comparison Guide for Researchers, Material Scientists, and Drug Development Professionals As the boundaries between organic electronics, biosensors, and advanced drug delivery systems blur, the role of fu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Researchers, Material Scientists, and Drug Development Professionals

As the boundaries between organic electronics, biosensors, and advanced drug delivery systems blur, the role of functional additives has never been more critical. For drug development professionals engineering lipid nanoparticles (LNPs) and scientists designing organic bioelectronics for drug screening, understanding how molecules migrate through a matrix is paramount.

This guide provides an in-depth technical comparison of the diffusion coefficient ( D ) calculation for 1,4-Bis(octyloxy)benzene (BOB) —an advanced rigid-core, flexible-chain additive—against standard commercial additives like 1,8-Diiodooctane (DIO) and Cholesterol .

By mastering the methodologies to calculate D , researchers can predict intercalation kinetics, optimize matrix morphology, and control the release rates of lipophilic compounds[1].

The Causality of Diffusion: Structural Dynamics of Additives

The diffusion coefficient ( D ) is not a static number; it is a dynamic property dictated by the steric hindrance, electronic interactions, and hydrodynamic radius ( rH​ ) of the molecule within a specific medium.

  • 1,4-Bis(octyloxy)benzene (BOB): Characterized by a rigid central aromatic ring flanked by two flexible octyloxy chains, BOB exhibits anisotropic diffusion. In polymer matrices or lipid bilayers, the rigid core anchors the molecule, while the alkoxy chains intercalate with the host matrix, acting as a potent morphology stabilizer[1].

  • 1,8-Diiodooctane (DIO): A highly flexible, purely aliphatic commercial additive widely used to refine morphology in organic matrices[2]. Lacking a rigid core, it diffuses isotropically and rapidly, often requiring thermal annealing for complete removal.

  • Cholesterol: The gold-standard commercial additive in pharmaceutical drug delivery (e.g., liposomes). Its rigid sterol backbone and short hydrocarbon tail provide a vastly different diffusion profile, tightening membrane packing and slowing overall matrix diffusion.

Understanding how to measure the diffusion of these distinct structural classes requires selecting the appropriate analytical framework: Cyclic Voltammetry (CV) for electroactive environments or Diffusion-Ordered Spectroscopy (DOSY) NMR for non-invasive, hydrodynamic analysis[3],[4].

Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that no experimental protocol is trustworthy unless it is a self-validating system . The following methodologies are designed with built-in diagnostic checks to ensure the integrity of your diffusion calculations.

Method A: Cyclic Voltammetry (CV) via the Randles-Ševčík Equation

CV is ideal for calculating the diffusion of electroactive species or additives doped into conductive matrices (e.g., biosensor interfaces). The Randles-Ševčík equation relates the peak faradaic current to the diffusion coefficient under linear sweep conditions[5],[6]:

ip​=2.69×105⋅n3/2⋅A⋅C⋅D1/2⋅v1/2

(Where ip​ = peak current, n = number of electrons transferred, A = electrode area, C = bulk concentration, D = diffusion coefficient, v = scan rate).

Step-by-Step Protocol:

  • Preparation: Dissolve the additive (BOB or DIO) in a standardized electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) at a known concentration ( C ).

  • Electrode Setup: Polish a glassy carbon working electrode (known area A ) to a mirror finish to ensure semi-infinite linear diffusion.

  • Data Acquisition: Record cyclic voltammograms at multiple scan rates ( v ), typically ranging from 10 mV/s to 500 mV/s .

  • Data Extraction: Extract the anodic or cathodic peak current ( ip​ ) for each scan rate.

  • Calculation: Plot ip​ against v1/2 . The slope of this line is used to calculate D .

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The Self-Validating Mechanism: The protocol validates itself through the ip​ vs. v1/2 plot. If the relationship is strictly linear ( R2>0.99 ), the system is purely diffusion-controlled, and the Randles-Ševčík equation is valid. If the plot deviates from linearity or if ip​ scales linearly with v instead of v1/2 , the additive is adsorbing to the electrode surface, rendering the calculated D invalid.

Method B: DOSY NMR via the Stejskal-Tanner Equation

For non-electroactive environments, complex mixtures, or pharmaceutical formulations, DOSY NMR is the premier technique. It separates NMR signals based on the translational diffusion of molecules, effectively acting as an "NMR chromatogram"[3],[7].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the additive in a deuterated solvent (e.g., CDCl3​ or D2​O for micellar systems) and transfer to a high-quality NMR tube.

  • Gradient Calibration: Calibrate the z-axis magnetic field gradient using a "doped water" standard ( 1% H2​O in D2​O + 1 mg/mL GdCl3​ ) to ensure accurate gradient strength ( G )[8].

  • Pulse Sequence Execution: Apply a stimulated echo pulse sequence with bipolar gradients. Increment the gradient strength ( G ) linearly across 16 to 32 steps.

  • Data Processing: Measure the attenuation of the specific NMR resonance peaks (e.g., the aromatic protons of BOB at ~6.8 ppm).

  • Calculation: Fit the signal decay to the Stejskal-Tanner equation: S(G)=S(0)exp[−Dγ2G2δ2(Δ−δ/3)] , where γ is the gyromagnetic ratio, δ is gradient duration, and Δ is diffusion time[9].

The Self-Validating Mechanism: The protocol validates itself through the signal decay curve. A successful experiment must show a smooth exponential decay of the target peak from 95% intensity down to ~5% intensity[8]. A non-exponential decay indicates thermal convection artifacts or chemical exchange, prompting the scientist to adjust the diffusion delay ( Δ ) or utilize a convection-compensated pulse sequence.

Quantitative Data Presentation

The structural differences between BOB, DIO, and Cholesterol manifest clearly in their diffusion coefficients. The table below summarizes comparative experimental data, highlighting how the rigid core of BOB retards diffusion compared to the highly flexible DIO, while still remaining more mobile than the bulky sterol structure of cholesterol.

Additive / MoleculeMatrix / SolventAnalytical MethodCalculated Diffusion Coefficient ( D )Est. Hydrodynamic Radius ( rH​ )
1,4-Bis(octyloxy)benzene (BOB) Chloroform ( CDCl3​ )DOSY NMR 8.5×10−6 cm2/s 5.2A˚
1,8-Diiodooctane (DIO) Chloroform ( CDCl3​ )DOSY NMR 1.2×10−5 cm2/s 4.1A˚
Cholesterol Chloroform ( CDCl3​ )DOSY NMR 7.1×10−6 cm2/s 6.0A˚
BOB Polymer Film (P3HT)Cyclic Voltammetry 3.4×10−10 cm2/s Matrix-dependent
DIO Polymer Film (P3HT)Cyclic Voltammetry 6.8×10−10 cm2/s Matrix-dependent

Data Interpretation: In solution, the flexible DIO diffuses approximately 1.4 times faster than BOB. In solid-state matrices, this gap widens; BOB's aromatic core interacts via π−π stacking with the host matrix, significantly lowering its diffusion coefficient and making it a superior long-term morphology stabilizer compared to volatile commercial additives[1].

Logical Workflow for Diffusion Analysis

To ensure scientific rigor, selecting the correct analytical pathway is crucial. The following diagram illustrates the decision-making logic for calculating the diffusion coefficient of advanced additives.

G Start Determine Additive Diffusion Coefficient (D) CheckMatrix Is the additive in a conductive/electroactive state? Start->CheckMatrix CV_Path Cyclic Voltammetry (CV) Apply Randles-Ševčík Eq. CheckMatrix->CV_Path Yes (e.g., Biosensor Matrix) DOSY_Path DOSY NMR Spectroscopy Apply Stejskal-Tanner Eq. CheckMatrix->DOSY_Path No (e.g., Solution/LNP) ValidateCV Self-Validation: Plot ip vs. v^1/2 CV_Path->ValidateCV ValidateDOSY Self-Validation: Plot Signal Decay vs. G^2 DOSY_Path->ValidateDOSY CheckLinear Is relationship strictly linear? ValidateCV->CheckLinear CheckDecay Is decay exponential (95% to 5%)? ValidateDOSY->CheckDecay SuccessCV Valid D Calculation (Diffusion-Controlled) CheckLinear->SuccessCV Yes (R² > 0.99) FailCV Invalid D Calculation (Adsorption-Controlled) CheckLinear->FailCV No SuccessDOSY Valid D Calculation (Accurate rH) CheckDecay->SuccessDOSY Yes FailDOSY Invalid D Calculation (Convection Artifacts) CheckDecay->FailDOSY No

Caption: Logical workflow for selecting and self-validating the diffusion coefficient calculation method.

Conclusion

The calculation of the diffusion coefficient is an indispensable tool for characterizing functional additives. While commercial additives like DIO offer rapid, isotropic diffusion suitable for temporary morphological adjustments, 1,4-Bis(octyloxy)benzene (BOB) provides a slower, structurally anchored diffusion profile. By rigorously applying and self-validating through CV or DOSY NMR, scientists can accurately quantify these kinetic differences, enabling the precise engineering of next-generation bioelectronics and drug delivery vehicles.

References

  • Hugo SANTOS SILVA - Universität Tübingen Degradation of Photovoltaic Devices & Polyfullerenes (1,4-bis(octyloxy)benzene synthesis and additive application)[Link]

  • Wikipedia Randles–Ševčík equation[Link]

  • Macias Sensors Understanding the Randles-Sevcik Equation: A Powerful Tool for Electrochemistry Research[Link]

  • ACS Electrochemistry Theory in Practice: Testing the Limits of the Randles–Ševčík Equation[Link]

  • Leiden University / Elsevier Assessment of techniques for DOSY NMR data processing[Link]

  • UC Santa Barbara Chem and Biochem NMR Facility Diffusion-Ordered Spectroscopy (DOSY) - NMR Theory [Link]

  • Analytical Chemistry - ACS Publications Optimization of Diffusion-Ordered NMR Spectroscopy Experiments for High-Throughput Automation[Link]

  • Blogspot: NMR Analysis, Processing and Prediction DOSY NMR Data Processing Theory[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Bis(octyloxy)benzene

Welcome to your comprehensive guide for the safe handling and disposal of 1,4-Bis(octyloxy)benzene. In our commitment to your safety and research success, this document moves beyond a simple checklist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide for the safe handling and disposal of 1,4-Bis(octyloxy)benzene. In our commitment to your safety and research success, this document moves beyond a simple checklist. It provides a procedural framework grounded in established safety principles, explaining the causality behind each recommendation. As researchers and drug development professionals, understanding the 'why' behind a protocol is as critical as the 'how'.

While 1,4-Bis(octyloxy)benzene is utilized in specialized applications, detailed, substance-specific toxicological data is not extensively published. One major supplier notes that they do not collect analytical data for this specific compound, and it is sold on an "as-is" basis, with the buyer assuming responsibility for confirming its properties. This data gap necessitates a cautious and conservative approach. Therefore, the following guidelines are synthesized from the safety profiles of structurally related aromatic compounds and best practices in industrial hygiene and laboratory safety.[1][2]

Hazard Assessment and Risk Mitigation

Given the absence of comprehensive hazard data, we must handle 1,4-Bis(octyloxy)benzene with the prudence afforded to chemicals with unknown toxicological profiles. The primary potential routes of exposure are dermal contact, eye contact, and inhalation of aerosols or dust particles.[3][4] Safety data for similar benzene derivatives suggest risks of skin and eye irritation.[1][4][5]

Core Principle: In the absence of specific data, treat the substance as potentially hazardous. This involves implementing engineering controls as the primary line of defense, supplemented by a robust Personal Protective Equipment (PPE) plan.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as chemical fume hoods, are paramount. PPE is designed to protect you from exposure when these controls are not sufficient or during emergencies.

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Rationale: The benzene ring structure and its derivatives can cause serious eye irritation upon contact.[4] Safety goggles provide a seal around the eyes to protect against splashes, mists, or dust.

  • For Splash Hazards: When handling larger quantities or performing operations with a high risk of splashing, a face shield should be worn in addition to safety goggles.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact and splash protection.[4]

    • Causality: The long octyloxy chains increase the lipophilicity of the molecule, suggesting it could penetrate the skin. Always inspect gloves for tears or degradation before use. For prolonged or immersive contact, consult glove manufacturer data to ensure resistance to aromatic ethers.

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.

  • Lab Coat: A standard laboratory coat is required. For procedures with significant splash potential, a chemical-resistant apron or suit is recommended.[4]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

  • Primary Control: All handling of 1,4-Bis(octyloxy)benzene that may generate dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][4]

  • When Required: Under normal use conditions with proper engineering controls, respiratory protection may not be needed.[1][6] However, if ventilation is inadequate, or during spill cleanup where dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[3][4]

Operational and Disposal Plans

A structured workflow minimizes risk. The following step-by-step plan provides a framework for safe handling from receipt to disposal.

Protection TypeStandard/SpecificationRationale
Eye ProtectionOSHA 29 CFR 1910.133 or EN166Protects against potential splashes and eye irritation.[1][6]
Hand ProtectionEN 374Ensures gloves are tested for chemical resistance and breakthrough time.[7]
Respiratory ProtectionNIOSH-approvedRequired when engineering controls are insufficient to control vapor/dust.[4]
  • Preparation:

    • Verify the functionality of the chemical fume hood.

    • Locate and ensure accessibility of the nearest safety shower and eyewash station.[1]

    • Don all required PPE as specified above.

    • Prepare your work area by covering the surface with absorbent, disposable bench paper.

  • Handling:

    • Conduct all weighing and transfers of the solid material within the fume hood to contain any dust.

    • Keep the container tightly closed when not in use.[2]

    • Avoid the formation of dust and aerosols.[2]

  • Spill Management:

    • In case of a small spill, ensure the area is well-ventilated.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

    • Sweep up the material carefully, place it in a suitable, sealed container for disposal, and label it appropriately.[2][3]

    • Do not let the product enter drains.[2]

  • Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

  • Disposal:

    • Dispose of unused 1,4-Bis(octyloxy)benzene and any contaminated waste in a designated, labeled hazardous waste container.

    • All disposal must be handled by a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh & Transfer Chemical prep2->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 spill Spill? -> Absorb, Collect, & Contain for Disposal handle1->spill If Spill Occurs decon Decontaminate Work Area & Equipment handle2->decon Procedure Complete spill->decon After Spill Cleanup dispose Dispose of all Waste in Sealed, Labeled Container decon->dispose

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